molecular formula C6H4BrFO B114175 2-Bromo-5-fluorophenol CAS No. 147460-94-4

2-Bromo-5-fluorophenol

Cat. No.: B114175
CAS No.: 147460-94-4
M. Wt: 191 g/mol
InChI Key: HUVAOAVBKOVPBZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorophenol is a useful research compound. Its molecular formula is C6H4BrFO and its molecular weight is 191 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVAOAVBKOVPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369179
Record name 2-Bromo-5-fluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147460-41-1
Record name 2-Bromo-5-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147460-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorophenol (CAS Number: 147460-41-1), a key building block in modern organic synthesis. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, explores its applications in drug discovery and agrochemical development, and summarizes its safety and toxicological profile.

Core Properties of this compound

This compound is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group, provides multiple reactive sites for a variety of chemical transformations.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in reactions, and for analytical purposes.

PropertyValueReference(s)
CAS Number 147460-41-1
Molecular Formula C₆H₄BrFO[1]
Molecular Weight 191.00 g/mol [1]
Appearance Clear colorless to light yellow liquid
Density 1.717 g/mL at 25 °C
Boiling Point 185 °C
Refractive Index n20/D 1.553
Solubility Information not readily available
pKa 7.43 ± 0.10 (Predicted)
Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. A summary of available data is provided in Table 2.

TechniqueData HighlightsReference(s)
¹H NMR Spectra available, detailed shifts require specific solvent information.[1]
¹³C NMR Spectra available, detailed shifts require specific solvent information.[1]
FT-IR Neat; Bruker Tensor 27 FT-IR[1]
Mass Spectrometry Electron Ionization (EI)[2]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the demethylation of a corresponding methoxy-substituted precursor. The following is a representative experimental protocol.

General Procedure for Demethylation

This procedure outlines the demethylation of 2-bromo-5-fluoroanisole to yield this compound.

Materials:

  • 2-Bromo-5-fluoroanisole

  • Dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (1 M in DCM)

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Experimental Steps:

  • A solution of the 2-bromo-5-fluoroanisole in dichloromethane (4 mL/mmol) is cooled to -20 °C in a nitrogen atmosphere.

  • Boron tribromide (3 equivalents, 1 M in DCM) is added to the cooled solution while maintaining the temperature at -20 °C.

  • The stirred solution is then allowed to warm to ambient temperature and left to react overnight.

  • Following the reaction, the mixture is diluted with water, and the phases are separated.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2-Bromo-5-fluoroanisole 2-Bromo-5-fluoroanisole Reaction_Vessel Reaction with BBr3 in DCM 2-Bromo-5-fluoroanisole->Reaction_Vessel 1. Add to Dilution Dilution with Water Reaction_Vessel->Dilution 2. Quench Extraction Extraction with Ethyl Acetate Dilution->Extraction 3. Separate Drying Drying over Na2SO4 Extraction->Drying 4. Dry Evaporation Solvent Evaporation Drying->Evaporation 5. Concentrate Chromatography Flash Chromatography Evaporation->Chromatography 6. Purify Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a valuable building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[3][4]

Pharmaceutical Applications

The presence of three distinct functional groups on the aromatic ring allows for selective and sequential modifications, making it an ideal scaffold for medicinal chemists. It is notably used in the preparation of intermediates for the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists, which are classes of drugs targeting serotonin receptors involved in various neurological and gastrointestinal disorders.

Drug_Development_Pathway Start This compound Intermediate Key Intermediate Synthesis (e.g., via etherification, coupling) Start->Intermediate Step 1 Scaffold Elaboration of the Molecular Scaffold Intermediate->Scaffold Step 2 API Active Pharmaceutical Ingredient (API) (e.g., 5-HT Antagonist) Scaffold->API Final Steps

Caption: Role in pharmaceutical synthesis.

Agrochemical Applications

In the agrochemical sector, this compound serves as a precursor for the synthesis of novel herbicides and pesticides.[4] The incorporation of fluorine atoms into agrochemicals can enhance their efficacy and metabolic stability.

Safety and Toxicology

A comprehensive toxicological profile for this compound is not extensively documented in publicly available literature. However, based on its chemical structure and available safety data sheets, the following hazards are identified.

GHS Hazard Classification
Hazard ClassCategoryStatementReference(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Precautionary Statements: Users should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection. Standard safe laboratory practices should be strictly followed. For detailed handling and emergency procedures, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. For further detailed information, it is recommended to consult the cited literature and the supplier's safety documentation.

References

An In-depth Technical Guide to 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical properties, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, with the CAS number 147460-41-1, is a valuable building block in organic synthesis.[1][2][3] Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C6H4BrFO[1][2][3][4]
Molecular Weight 191.00 g/mol [1][2][3][5]
Appearance Light yellow to yellow to orange clear liquid[2]
Density 1.717 g/mL at 25 °C[5]
1.73 g/mL[2]
1.8±0.1 g/cm³[4]
Boiling Point 184 - 186 °C[2]
194.6±20.0 °C at 760 mmHg[4]
Melting Point 185 °C[4]
Refractive Index n20/D 1.553[5]
n20D 1.55[2]
Flash Point 87 °C (188.6 °F) - closed cup[5]

Applications in Research and Industry

This compound is a versatile compound utilized in several key areas:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of biologically active molecules and new drug formulations.[2][6] Specifically, it may be used to prepare intermediates for polycyclic 5-HT3 and 5-HT4 antagonists.[5]

  • Agrochemicals: The compound is used in the development of effective pest control agents.[2][6]

  • Organic Synthesis: Its unique combination of bromine and fluorine substituents enhances its reactivity, making it an essential building block for a variety of organic compounds.[2] It is used for the nucleophilic substitution of 2,2′,4,4′-tetrabromodiphenyl iodonium chloride.[5]

  • Material Science: It is valuable in creating specialized polymers and resins for coatings and adhesives.[2]

  • Analytical Chemistry: It can act as a reagent in analytical methods for the detection and quantification of other chemical substances.[2]

Experimental Protocols for Synthesis

Several synthetic routes for this compound have been documented. Below are detailed methodologies for its preparation.

Synthesis from 2,5-dibromophenol

This manufacturing process involves two main steps starting from phenol.[6]

Step 1: Synthesis of 2,5-dibromophenol

  • Charge a suitable reactor with phenol.

  • Add an acid catalyst.

  • Introduce bromine (2 equivalents) for the bromination of the phenol.

  • The reaction yields 2,5-dibromophenol and hydrogen bromide as a byproduct. Reaction: C₆H₅OH + 2Br₂ → C₆H₃Br₂OH + 2HBr[6]

Step 2: Synthesis of this compound

  • React the 2,5-dibromophenol from Step 1 with potassium fluoride.

  • This reaction is carried out in the presence of a palladium catalyst.

  • The final product is this compound.

G cluster_step1 Step 1 cluster_step2 Step 2 phenol Phenol dibromophenol 2,5-dibromophenol phenol->dibromophenol Bromination br2 Bromine (2 eq) + Acid Catalyst product This compound dibromophenol->product Fluorination kf Potassium Fluoride + Palladium Catalyst

Caption: Synthesis of this compound from Phenol.

General Synthesis from a Methoxy Precursor

This method involves the deprotection of a methoxy-substituted precursor.[7]

  • Dissolve the corresponding methoxy starting material in dichloromethane (DCM) (4 mL/mmol).

  • Cool the solution to -20 °C under a nitrogen atmosphere.

  • Add boron tribromide (3 equivalents, 1 M in DCM) at -20 °C.

  • Allow the stirred solution to warm to ambient temperature and react overnight.

  • Quench the reaction by diluting the mixture with water and separate the phases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield this compound.

G start Methoxy Precursor in DCM reaction Reaction Mixture start->reaction Demethylation bbr3 Boron Tribromide (-20°C to RT) quench Water Quench reaction->quench separation Phase Separation quench->separation extraction Ethyl Acetate Extraction (3x) separation->extraction drying Drying (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Flash Chromatography evaporation->purification product This compound purification->product

Caption: Workflow for Synthesis via Demethylation.

References

2-Bromo-5-fluorophenol safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorophenol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety data sheet (SDS) information for this compound (CAS No: 147460-41-1), a versatile building block in organic synthesis. The following sections outline its hazards, handling procedures, and emergency protocols, ensuring its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for the safe design of experiments and for understanding its behavior under various conditions.

PropertyValue
Molecular Formula C₆H₄BrFO
Molecular Weight 191.00 g/mol
Appearance Colorless to light yellow or orange clear liquid
Density 1.717 g/mL at 25 °C
Boiling Point 185 °C
Flash Point 87 °C (188.6 °F) - closed cup[1][2]
Refractive Index n20/D 1.553
pKa 7.43 ± 0.10 (Predicted)
Storage Temperature Room temperature; keep in a dark, dry place

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)H335: May cause respiratory irritation[1]
Acute Toxicity (Oral)4H302: Harmful if swallowed
Acute Toxicity (Dermal)4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)4H332: Harmful if inhaled
Flammable Liquids4H227: Combustible liquid[3]

Signal Word: Warning[1]

Hazard Pictogram:

alt text

Experimental Protocols for Hazard Assessment

While the specific experimental data for this compound is not publicly available, the hazard classifications are typically determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are general descriptions of the types of methodologies that would be employed to assess the hazards associated with this chemical.

  • Skin Irritation/Corrosion (OECD TG 439): An in vitro reconstructed human epidermis model is typically used. The test chemical is applied topically to the tissue model. After a specified exposure period, the cell viability is measured. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

  • Serious Eye Damage/Irritation (OECD TG 492): A similar in vitro method using a reconstructed human cornea-like epithelium is employed. The test chemical is applied to the epithelial surface, and the extent of cell damage is evaluated by measuring the reduction in tissue viability.

  • Acute Oral Toxicity (OECD TG 423): This study typically involves the administration of the chemical to fasted animals (e.g., rats) at a series of dose levels. The animals are observed for a specified period for signs of toxicity and mortality. The LD50 (the dose that is lethal to 50% of the test population) is then estimated.

  • Inhalation Toxicity (OECD TG 403): This test involves exposing animals (e.g., rats) to the chemical as a vapor, mist, or dust in an inhalation chamber for a defined period. The animals are then observed for toxic effects and mortality to determine the LC50 (the concentration that is lethal to 50% of the test population).

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound in a research environment. Adherence to this workflow is critical to minimize exposure and ensure laboratory safety.

SafeHandlingWorkflow A Receipt and Inspection B Secure Storage (Cool, Dry, Dark, Ventilated) A->B Store Appropriately C Risk Assessment (Review SDS) B->C Before Use D Engineering Controls (Fume Hood) C->D E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->E F Chemical Handling (Weighing, Transfer, Reaction) E->F Proceed with Work G Spill Response (Spill Kit Ready) F->G:w In Case of Spill H Decontamination (Glassware, Surfaces) F->H Post-Experiment J Emergency Procedures (Eyewash, Safety Shower) F->J:w In Case of Exposure I Waste Disposal (Labeled Halogenated Waste) H->I Dispose of Waste

Safe handling workflow for this compound.

First-Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following first-aid measures should be taken:

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[4][5]

Fire-Fighting Measures

This compound is a combustible liquid. In the event of a fire, the following measures should be taken:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, hydrogen bromide gas, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

In the case of a spill, the following steps should be taken to mitigate the hazard:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Evacuate personnel to a safe area.[4]

  • Environmental Precautions: Prevent the chemical from entering drains.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Personal Protective Equipment

To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved safety glasses.[4]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber, neoprene). Gloves must be inspected prior to use.[4]

  • Body Protection: Wear a lab coat, closed-toe shoes, and long pants. For tasks with a higher risk of splashing, a chemically impervious apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If the risk of inhalation is high, use a NIOSH-approved respirator with an appropriate cartridge.[1]

This technical guide provides a comprehensive overview of the safety information for this compound. By understanding and implementing these safety procedures, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent version of the Safety Data Sheet from your supplier before use.

References

An In-depth Technical Guide to 2-Bromo-5-fluorophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in the development of bioactive compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers. These properties are crucial for designing synthetic routes, understanding its reactivity, and ensuring safe handling.

Table 1: General and Physical Properties of this compound
PropertyValueReference
CAS Number 147460-41-1[1][2][3]
Molecular Formula C₆H₄BrFO[1][3][4]
Molecular Weight 191.00 g/mol [1][2]
Appearance Clear colorless to light yellow liquid[5][6]
Melting Point 185°C (Note: This value from one source seems unusually high for a liquid at room temperature and may be inaccurate)[7][8]
Boiling Point 184 - 186 °C[5]
Density 1.717 g/mL at 25 °C[1][7]
Refractive Index (n20/D) 1.553[1]
pKa 7.43 ± 0.10 (Predicted)[7]
Flash Point 87 °C (188.6 °F) - closed cup[1][9]
Solubility Moderately soluble in organic solvents such as ethanol, chloroform, and acetone; limited solubility in water.[10]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey FeaturesReference
¹H NMR Spectra available, shows characteristic aromatic proton signals.[11]
¹³C NMR Spectra available, indicates the number and chemical environment of carbon atoms.[11]
FT-IR Spectra available, shows characteristic peaks for O-H, C-F, C-Br, and aromatic C-H and C=C bonds.[11]
Mass Spectrometry (GC-MS) m/z top peak: 192, m/z 2nd highest: 190, indicating the presence of bromine.[11]

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the demethylation of a corresponding methoxy-substituted precursor. Below is a detailed experimental protocol for a representative synthesis.

Experimental Protocol: Synthesis of this compound

Reaction: Demethylation of 2-Bromo-5-fluoroanisole

Reagents and Materials:

  • 2-Bromo-5-fluoroanisole

  • Boron tribromide (BBr₃) solution (1 M in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for flash chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the starting material, 2-bromo-5-fluoroanisole, in anhydrous dichloromethane (4 mL per mmol of starting material).

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • To the cooled solution, add boron tribromide (3 equivalents, 1 M solution in DCM) dropwise while maintaining the temperature at -20 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir overnight.

  • Upon completion of the reaction (monitored by TLC), carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine all the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield pure this compound.[12]

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow Start Start: 2-Bromo-5-fluoroanisole in DCM Reaction Reaction: 1. Cool to -20°C 2. Add BBr₃ 3. Warm to RT, stir overnight Start->Reaction Workup Aqueous Workup: 1. Add Water 2. Separate Layers 3. Extract with Ethyl Acetate Reaction->Workup Purification Purification: 1. Dry with Na₂SO₄ 2. Evaporate Solvent 3. Flash Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. Standard spectroscopic techniques are employed for this purpose.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show complex multiplets in the aromatic region, characteristic of the protons on the substituted benzene ring, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum should display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents (-Br, -F, -OH).

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small drop of the liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: The spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic absorptions for C-F and C-Br stretching will be observed in the fingerprint region, along with peaks corresponding to aromatic C-H and C=C stretching and bending vibrations.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature program should be optimized to ensure good separation of the compound from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer. The mass spectrum is obtained, typically using electron ionization (EI). The spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will provide further structural information.[11]

Applications in Drug Development and Agrochemicals

This compound is a versatile building block in the synthesis of more complex molecules with potential biological activity. Its utility stems from the ability to selectively functionalize the different positions on the aromatic ring.

The hydroxyl group can undergo etherification or esterification reactions. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, which is often a desirable feature in drug design.

While there is no direct evidence of this compound itself being involved in specific signaling pathways, it serves as a crucial starting material for the synthesis of compounds that may target such pathways. For instance, it can be used in the preparation of novel kinase inhibitors, receptor antagonists, or other biologically active molecules.[5][13]

Diagram 2: Role as a Synthetic Building Block

Building_Block Start This compound Reaction1 Etherification/ Esterification (at -OH) Start->Reaction1 Reaction2 Cross-Coupling (at -Br) Start->Reaction2 Reaction3 Further Functionalization Reaction1->Reaction3 Reaction2->Reaction3 Product Bioactive Molecules (e.g., APIs, Agrochemicals) Reaction3->Product

Caption: The utility of this compound as a versatile synthetic intermediate.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as an irritant to the skin, eyes, and respiratory system.[1][9][14]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][14]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis, while requiring careful handling of reagents, is achievable through established organic chemistry methodologies. The true value of this compound lies in its utility as a building block for the creation of novel and complex molecules with potential applications in the pharmaceutical and agrochemical industries. The detailed information and protocols provided in this guide are intended to support researchers and scientists in their efforts to utilize this compound in their research and development endeavors.

References

Navigating the Solubility of 2-Bromo-5-fluorophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide exploring the solubility characteristics of 2-Bromo-5-fluorophenol, a pivotal building block in modern medicinal chemistry and agrochemical synthesis. This document provides a framework for understanding its solubility in various organic solvents, outlines a detailed experimental protocol for its quantitative determination, and illustrates its application in synthetic chemistry.

Introduction: The Significance of this compound

This compound (CAS No: 147460-41-1) is a halogenated phenol derivative of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on a benzene ring, makes it a versatile intermediate in the synthesis of complex organic molecules.[1][2] The bromine atom facilitates various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final active compounds. The phenolic hydroxyl group serves as a convenient handle for etherification and esterification reactions.[2]

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." this compound's structure contains both polar and non-polar characteristics.

  • Polar Nature: The hydroxyl (-OH) group is polar and capable of hydrogen bonding, suggesting solubility in polar solvents.

  • Non-Polar Nature: The brominated and fluorinated aromatic ring is lipophilic (non-polar), indicating potential solubility in non-polar organic solvents.[3]

The predicted octanol-water partition coefficient (XLogP3) of 2.6 suggests a moderate level of lipophilicity.[4] Based on these features, a qualitative prediction of its solubility in common organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with the hydroxyl group of the phenol.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileHigh to ModerateCan act as hydrogen bond acceptors and have dipole-dipole interactions.
Non-Polar Toluene, DichloromethaneModerate to LowSolubility is driven by van der Waals forces with the aromatic ring.
Aqueous WaterLowThe non-polar aromatic ring limits solubility despite the polar hydroxyl group.

Note: This table presents predicted qualitative solubility. Experimental verification is essential for quantitative data.

Experimental Protocol: Determination of Equilibrium Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[5] This method involves agitating an excess of the solid with the solvent at a constant temperature until the solution becomes saturated.

Materials and Equipment
  • This compound (solid)

  • High-purity organic solvents

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure
  • Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[3]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.[3]

  • Sample Collection and Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or GC. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[3]

  • Calculation of Solubility: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental and Synthetic Workflows

The following diagrams illustrate key workflows relevant to the study and application of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and place in thermostatic shaker B->C D Agitate at constant temperature (24-72h) C->D E Settle and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H G A This compound (Starting Material) B Reaction 1 (e.g., Etherification) A->B C Intermediate 1 B->C D Reaction 2 (e.g., Suzuki Coupling) C->D E Intermediate 2 D->E F Further Synthetic Steps E->F G Final Bioactive Molecule (e.g., Kinase Inhibitor) F->G

References

Spectroscopic Profile of 2-Bromo-5-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2-Bromo-5-fluorophenol (CAS No. 147460-41-1). The information herein is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its use in research, quality control, and drug development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₄BrFO

  • Molecular Weight: 191.00 g/mol

  • Appearance: Clear colorless to pale yellow liquid[1]

  • CAS Number: 147460-41-1[1]

Spectroscopic Data

The following sections present the available quantitative and qualitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
OH4.5 - 6.0Broad Singlet-
H-36.8 - 7.2Doublet of DoubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-46.6 - 7.0Triplet of DoubletsJ(H-H) ≈ 8-9, J(H-F) ≈ 8-10
H-67.2 - 7.5Doublet of DoubletsJ(H-H) ≈ 8-9, J(H-F) ≈ 4-6

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (C-OH)150 - 158 (d, J(C-F) ≈ 2-4 Hz)
C-2 (C-Br)108 - 115 (d, J(C-F) ≈ 2-4 Hz)
C-3115 - 125 (d, J(C-F) ≈ 20-25 Hz)
C-4110 - 120 (d, J(C-F) ≈ 20-25 Hz)
C-5 (C-F)158 - 165 (d, J(C-F) ≈ 240-250 Hz)
C-6125 - 135 (d, J(C-F) ≈ 8-10 Hz)
Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound has been recorded. The key vibrational frequencies are characteristic of a substituted aromatic phenol.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium to StrongAromatic C=C ring stretching
1260 - 1180StrongC-O stretch (phenolic)
1150 - 1000StrongC-F stretch
700 - 500Medium to StrongC-Br stretch
Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing one bromine atom.

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
192High[M+2]⁺ molecular ion (with ⁸¹Br)
190High[M]⁺ molecular ion (with ⁷⁹Br)
111Moderate[M - Br]⁺
83ModerateFragment ion

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, often at a frequency of 100 or 125 MHz. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the low natural abundance of ¹³C.

ATR-FTIR Spectroscopy
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

  • Sample Application: A small drop of liquid this compound is placed directly onto the clean ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (GC-MS)
  • Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation prior to ionization. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR correlation.

Caption: Chemical structure of this compound.

References

A Technical Guide to the Commercial Availability of 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial landscape for 2-Bromo-5-fluorophenol (CAS No. 147460-41-1), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document details major commercial suppliers, typical product specifications, and a standardized workflow for procurement.

Introduction to this compound

This compound is a halogenated phenol recognized for its utility as a versatile intermediate in organic synthesis. The presence of both bromine and fluorine substituents enhances its reactivity, making it a valuable component in the development of novel, biologically active molecules.[1] Its primary applications are found in pharmaceutical research, particularly in the synthesis of intermediates for drugs targeting neurological disorders, and in the formulation of agricultural chemicals like herbicides and fungicides.[1]

Commercial Suppliers and Product Specifications

This compound is readily available from a variety of major chemical suppliers, ensuring a stable supply chain for research and development needs. Purity levels are typically offered at 97% or higher, with Gas Chromatography (GC) being a common method of analysis. The compound is generally supplied as a colorless to light yellow or orange liquid.[1][2][3][4]

The following table summarizes the offerings from prominent suppliers for easy comparison.

SupplierPurity SpecificationAvailable QuantitiesCAS NumberNotes
Thermo Scientific Chemicals ≥96.0% (GC)[2]5 g, 25 g[2]147460-41-1Originally an Alfa Aesar product.[2]
Sigma-Aldrich (Merck) 97%100 mg (via Fisher Sci.)[5]147460-41-1Form: liquid.
TCI America >98.0% (GC)[3][4]5 g, 25 g[3]147460-41-1Appearance: Colorless to Yellow to Orange clear liquid.[3][4]
Chem-Impex ≥ 98% (GC)[1]Inquire for sizes147460-41-1Appearance: Light yellow to yellow to orange clear liquid.[1]
Manchester Organics Inquire for purityInquire for sizes147460-41-1Bulk discounts may be available.[6]
Ruifu Chemical >98.0% (GC)[7]Inquire for sizes147460-41-1Manufacturer based in China.[7]

Physicochemical Properties

A summary of key physical and chemical properties is provided below, compiled from various supplier and database sources.

PropertyValueSource
Molecular Formula C₆H₄BrFO[1][2][8]
Molecular Weight 191.00 g/mol [1][8]
Appearance Clear colorless to pale yellow/orange liquid[1][2][3]
Density 1.717 g/mL at 25 °C
Boiling Point 184 - 186 °C[1]
Refractive Index n20/D 1.553
Flash Point 87 °C (188.6 °F) - closed cup

Standard Procurement Workflow

For researchers and drug development professionals, the process of acquiring a specialized chemical like this compound follows a structured pathway. This workflow ensures proper evaluation, safety compliance, and efficient integration into research activities.

G cluster_prep 1. Planning & Identification cluster_sourcing 2. Sourcing & Selection cluster_purchase 3. Procurement & Logistics cluster_use 4. Laboratory Use A Identify Need in Synthesis Pathway B Define Required Specs (Purity, Quantity) A->B C Search Supplier Databases (e.g., Sigma, TCI, Thermo) B->C D Compare Price, Purity, and Lead Time C->D E Request Quotation for Bulk Quantities D->E F Generate Purchase Order E->F G Supplier Ships Product with CoA & SDS F->G H Receive & Log Chemical in Lab Inventory G->H I Review Safety Data Sheet (SDS) H->I J Conduct Experiment I->J

Caption: Logical workflow for the procurement of research chemicals.

Safety and Handling

According to aggregated GHS information, this compound is classified as causing skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including protective gloves and eyeshields, is recommended when handling this compound. It is designated as a combustible liquid and should be stored accordingly. Users must consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information before use.

References

Methodological & Application

Synthesis of 2-Bromo-5-fluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-5-fluorophenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The strategic placement of bromine and fluorine atoms on the phenol ring offers unique electronic properties and synthetic handles for further molecular elaboration.[1][2] Two primary synthetic strategies are presented: the direct bromination of 3-fluorophenol and the demethylation of 2-bromo-5-fluoroanisole.

Data Summary

The following table summarizes the key quantitative data for the two primary synthesis protocols for this compound.

ParameterProtocol 1: Direct Bromination of 3-FluorophenolProtocol 2: Demethylation of 2-Bromo-5-fluoroanisole
Starting Material 3-Fluorophenol2-Bromo-5-fluoroanisole
Key Reagents Bromine (Br₂)Boron tribromide (BBr₃)
Solvent Dichloroethane or Acetic AcidDichloromethane (DCM)
Reaction Temperature 5-10°C (addition), then brief heating[1][3][4]-20°C to ambient temperature[5]
Reaction Time Approximately 2-3 hours[1][3][4]Overnight[5]
Purification Method Distillation or Column ChromatographyFlash Chromatography[5]
Reported Molar Yield ~95% (analogous reaction)[3]Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination of 3-Fluorophenol

This protocol is adapted from the well-established synthesis of 2-bromo-4-fluorophenol by electrophilic bromination of 4-fluorophenol.[1][3][4] The hydroxyl group of the phenol is a strong activating group, directing the incoming bromine to the ortho and para positions.[4] In the case of 3-fluorophenol, the primary product of mono-bromination is expected to be this compound.

Materials:

  • 3-Fluorophenol

  • Bromine (Br₂)

  • Dichloroethane

  • 10% Sodium sulfite (Na₂SO₃) solution

  • 10% Sodium hydroxide (NaOH) solution

  • 20% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a 2 L reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1.785 mol of 3-fluorophenol in 300 mL of dichloroethane.

  • Cool the mixture to 5-10°C using an ice bath.

  • In a separate container, prepare a solution of 1.875 mol of bromine in 150 mL of dichloroethane.

  • Slowly add the bromine solution dropwise to the stirred 3-fluorophenol solution over 1-2 hours, maintaining the internal temperature between 5°C and 10°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.

  • Quench the excess bromine by adding 200 mL of 10% sodium sulfite solution and stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Wash the organic layer with a 10% NaOH / 20% NaHCO₃ mixed alkaline solution to neutralize any remaining acids.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Safety Precautions:

  • Warning: Bromine is a highly corrosive, toxic, and volatile substance. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[1]

  • Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[1]

  • Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any spills.[1]

Protocol 2: Synthesis of this compound via Demethylation

This protocol outlines the demethylation of a methoxy precursor to yield the final phenol product.[5]

Materials:

  • 2-Bromo-5-fluoroanisole (or other corresponding methoxyl starting material)

  • Boron tribromide (BBr₃), 1 M solution in Dichloromethane (DCM)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Dissolve the 2-bromo-5-fluoroanisole in DCM (4 mL per mmol of starting material) in a reaction flask under a nitrogen atmosphere.

  • Cool the solution to -20°C using a suitable cooling bath.

  • Add boron tribromide (3 equivalents, 1 M solution in DCM) to the cooled solution.

  • Allow the stirred solution to gradually warm to ambient temperature and react overnight.

  • Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

  • Separate the phases and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain this compound.

Visualizations

Experimental Workflow for Direct Bromination

G A Dissolve 3-Fluorophenol in Dichloroethane B Cool to 5-10°C A->B D Dropwise Addition of Bromine Solution B->D C Prepare Bromine Solution C->D E Stir at 5-10°C D->E F Quench with Sodium Sulfite E->F G Phase Separation F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify Product (Distillation/Chromatography) I->J

Caption: Workflow for the synthesis of this compound via direct bromination.

Experimental Workflow for Demethylation

G A Dissolve 2-Bromo-5-fluoroanisole in DCM under N₂ B Cool to -20°C A->B C Add Boron Tribromide B->C D Warm to Ambient Temp. (Overnight Reaction) C->D E Dilute with Water D->E F Extract with Ethyl Acetate E->F G Combine Organic Layers F->G H Dry and Concentrate G->H I Purify by Flash Chromatography H->I

Caption: Workflow for the synthesis of this compound via demethylation.

References

Synthesis of 2-Bromo-5-fluorophenol from 2,5-dibromophenol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, a detailed guide to the synthesis of 2-Bromo-5-fluorophenol from 2,5-dibromophenol is now available. These application notes provide comprehensive experimental protocols, data presentation in structured tables, and visualizations of the synthetic pathway to facilitate understanding and replication.

Introduction

This compound is a valuable substituted phenol derivative widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern allows for regioselective functionalization, making it a key intermediate in the development of novel compounds. This document outlines a reliable synthetic route starting from the readily available 2,5-dibromophenol. The primary method detailed is a direct, palladium-catalyzed nucleophilic fluorination, with an alternative multi-step approach via a Balz-Schiemann reaction also discussed.

Reaction Scheme

The direct synthesis of this compound from 2,5-dibromophenol can be achieved through a palladium-catalyzed halogen exchange reaction.

2,5-dibromophenol 2,5-Dibromophenol reagents KF, Pd Catalyst, Ligand, Solvent, Heat 2,5-dibromophenol->reagents This compound This compound reagents->this compound

Caption: Palladium-catalyzed fluorination of 2,5-dibromophenol.

Experimental Protocols

Method 1: Palladium-Catalyzed Fluorination

This protocol describes the direct conversion of 2,5-dibromophenol to this compound using a palladium catalyst and a fluoride source.[1]

Materials:

  • 2,5-Dibromophenol

  • Potassium Fluoride (KF) or Cesium Fluoride (CsF)

  • Palladium Catalyst (e.g., Palladium(II) acetate, Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine Ligand (e.g., SPhos, XPhos, or a bulky biarylphosphine)

  • Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine 2,5-dibromophenol (1.0 eq), potassium fluoride (2.0-3.0 eq, spray-dried), the palladium catalyst (0.05-0.10 eq), and the phosphine ligand (0.10-0.20 eq).

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent and catalyst system used.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Summary of Reaction Parameters for Palladium-Catalyzed Fluorination

ParameterValue/Description
Starting Material 2,5-Dibromophenol
Reagents KF or CsF, Palladium Catalyst, Phosphine Ligand
Solvent DMF, DMSO, or Dioxane
Temperature 100-150 °C
Atmosphere Inert (Nitrogen or Argon)
Typical Yield Moderate to Good (highly dependent on catalyst/ligand system)
Method 2: Multi-step Synthesis via Balz-Schiemann Reaction (Alternative)

This alternative route involves the conversion of a bromo-aminophenol to the target compound. The Balz-Schiemann reaction is a classic method for the introduction of fluorine onto an aromatic ring.[2][3][4][5][6]

Workflow for the Balz-Schiemann Reaction:

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization cluster_3 Step 4: Fluorination (Balz-Schiemann) 2-bromophenol 2-Bromophenol nitro Nitrating Agent (HNO3/H2SO4) 2-bromophenol->nitro nitrophenol 4-Bromo-2-nitrophenol nitro->nitrophenol amino Reducing Agent (e.g., SnCl2/HCl) nitrophenol->amino aminophenol 2-Amino-4-bromophenol amino->aminophenol diazo NaNO2, HBF4 aminophenol->diazo diazonium Diazonium Tetrafluoroborate Salt diazo->diazonium heat Heat diazonium->heat product This compound heat->product

Caption: Multi-step synthesis of this compound via a Balz-Schiemann reaction.

Protocol Overview:

  • Nitration: Regioselective nitration of a suitable bromophenol precursor.

  • Reduction: Reduction of the nitro group to an amine.

  • Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid in the presence of fluoroboric acid.

  • Fluorination: Thermal decomposition of the diazonium tetrafluoroborate salt to yield the aryl fluoride.

Table 2: Comparison of Synthetic Routes

FeaturePalladium-Catalyzed FluorinationBalz-Schiemann Reaction
Number of Steps 1Multiple
Starting Material 2,5-DibromophenolSubstituted Bromophenol
Key Reagents Pd catalyst, ligand, fluoride saltNitrating agent, reducing agent, NaNO₂, HBF₄
Potential Hazards High temperatures, air-sensitive reagentsPotentially explosive diazonium salts
Scalability Can be challenging to scale upWell-established for larger scale synthesis

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle under an inert atmosphere.

  • Diazonium salts are potentially explosive and should be handled with care, avoiding friction and heat when isolated.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound from 2,5-dibromophenol is a key transformation for medicinal and materials chemistry. The direct palladium-catalyzed fluorination offers a more concise route, while the multi-step Balz-Schiemann reaction provides a well-established, albeit longer, alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and expertise. These detailed protocols and comparative data aim to support the scientific community in the successful synthesis of this important chemical intermediate.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This palladium-catalyzed reaction is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its reagents.[2][3]

2-Bromo-5-fluorophenol is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the phenolic hydroxyl group and the bromine atom provide versatile handles for further chemical transformations.[4] This document provides detailed application notes and protocols for the use of this compound in Suzuki coupling reactions to synthesize a variety of biaryl and heteroaryl phenols.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The three key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Reaction Conditions and Expected Yields

The successful execution of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide a summary of typical reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The yields are representative and may vary depending on the specific substrate and reaction conditions. Optimization is often necessary to achieve the best results.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids - Catalyst and Base Influence

Coupling Partner (Arylboronic Acid)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O9012Good
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (3)1,4-Dioxane/H₂O1008Excellent
4-Formylphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)Toluene1106Good
3-Nitrophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)DMF/H₂O10010Moderate-Good
Naphthalene-1-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Acetonitrile/H₂O8016Good

Table 2: Suzuki Coupling of this compound with Heteroarylboronic Acids

Coupling Partner (Heteroarylboronic Acid)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
Pyridine-3-boronic acidPd(dppf)Cl₂ (3)-K₃PO₄ (3)1,4-Dioxane10012Good
Thiophene-2-boronic acidPd(PPh₃)₄ (4)-Cs₂CO₃ (2.5)Toluene/H₂O9010Good-Excellent
Furan-2-boronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (4)K₂CO₃ (2)DMF908Good

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

For reactions that are sluggish under conventional heating, microwave irradiation can often accelerate the reaction and improve yields.

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate microwave vials

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex1->transmetalation Ar'-B(OR)2 pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 regenerates catalyst product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OR)2 base Base base->transmetalation activates boronic acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Base start->reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent reaction Heat and Stir (Conventional or Microwave) add_solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: Quench, Extract, Wash, Dry monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-fluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science. The strategic placement of its functional groups—a reactive bromine atom, a modulating fluorine atom, and a phenolic hydroxyl group—allows for selective derivatization to generate a diverse range of complex molecules. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, providing a foundational methodology for synthesis and drug discovery programs.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] this compound is an excellent substrate for these transformations due to its reactive bromine atom, which readily undergoes oxidative addition to a palladium catalyst. The fluorine atom can influence the physicochemical properties of the resulting products, while the phenolic hydroxyl group offers a site for further functionalization or can direct the regioselectivity of the coupling reaction.

Data Presentation

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of 2-Bromo-4-fluorophenol, a close structural analog of this compound. This data serves as a representative starting point for reaction optimization with this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-fluorophenol [1]

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid(L1)₂Pd(OAc)₂K₂CO₃AqueousRT< 1Quantitative

Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. This reaction was reported for the ¹⁸F-labeled substrate.[1]

Table 2: Buchwald-Hartwig Amination of 2-Bromo-4-fluorophenol (Representative Conditions) [1]

AmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2470-95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11012-2465-90

Table 3: Sonogashira Coupling of 2-Bromo-4-fluorophenol (Representative Conditions) [1]

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF606-1275-95
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMF808-1670-90

Table 4: Heck Coupling of 2-Bromo-4-fluorophenol [1]

AlkeneCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(dba)₂ / DTBNpPDIPEADMF802459

Note: DTBNpP refers to di-tert-butylneopentylphosphine.[1]

Experimental Protocols

The following are detailed protocols for palladium-catalyzed cross-coupling reactions that can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound from this compound and an arylboronic acid.[2][3][4]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1-1.5 equiv)[2]

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[2]

    • Solvent (e.g., 1,4-dioxane/water 4:1 v/v)[2]

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (repeat three times).

    • Add the degassed solvent system.

    • Stir the reaction mixture at 80-100 °C for 12-24 hours.[2]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the synthesis of an aryl amine from this compound and an amine.[1][5]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[1]

    • Ligand (e.g., XPhos, 2-4 mol%)[1]

    • Base (e.g., NaOtBu, 1.4 equiv)[1]

    • Anhydrous solvent (e.g., toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

    • Add anhydrous toluene, followed by this compound and the amine.[1]

    • Seal the vessel and heat the reaction mixture to 100 °C with stirring.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion (typically 12-24 hours), cool the reaction to room temperature.[1]

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines the synthesis of an aryl alkyne from this compound and a terminal alkyne.[1][6]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[1]

    • Copper(I) iodide (CuI, 1-5 mol%)[1]

    • Base (e.g., Et₃N)[1]

    • Anhydrous solvent (e.g., THF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add anhydrous THF and degassed Et₃N.

    • Add the terminal alkyne dropwise at room temperature.[1]

    • Stir the reaction mixture at 60 °C.[1]

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 4: Heck Coupling

This protocol details the synthesis of a substituted alkene from this compound and an alkene.[1][7]

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., styrene, 1.4 equiv)

    • Palladium catalyst (e.g., Pd(dba)₂, 2 mol%)[1]

    • Ligand (e.g., DTBNpP, 2 mol%)[1]

    • Base (e.g., DIPEA, 1.5 equiv)[1]

    • Solvent (e.g., DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a reaction vessel, add this compound, the palladium catalyst, and the ligand.

    • Evacuate and backfill the vessel with an inert gas.

    • Add DMF, the alkene, and the base.[1]

    • Stir the reaction mixture at 80 °C for 24 hours.[1]

    • Monitor the reaction progress by GC analysis.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 60-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS, GC) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate Organic Layer extract->dry purify Purify Product (Chromatography) dry->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

G Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R Ln ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product Reactant1 Ar-X Reactant1->ArPdX Reactant2 R-M Reactant2->ArPdX Base Base Base->ArPdX

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

2-Bromo-5-fluorophenol: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenol is a key building block in medicinal chemistry, offering a unique combination of reactive sites for the construction of complex pharmaceutical intermediates. Its strategic placement of bromine, fluorine, and hydroxyl functionalities allows for diverse synthetic transformations, making it a valuable precursor for a range of therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule, properties highly sought after in modern drug design.[1] The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann condensations, enabling the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of pharmaceutical intermediates: a novel antifungal agent and a precursor for a BRAF kinase inhibitor.

Synthesis of a Novel Pyrazole-Containing Antifungal Agent

Heterocyclic compounds, particularly those containing pyrazole moieties, are known to exhibit a wide range of biological activities, including antifungal properties.[4][5] The synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole represents a direct application of this compound in the development of new antifungal candidates. These compounds often target key enzymes in the fungal cell membrane biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51), leading to the disruption of fungal cell growth.[6][7]

Experimental Protocol: Synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole

This protocol is based on the reported synthesis of the target compound.[8][9]

Step 1: Synthesis of the α,β-unsaturated carbonyl compound

A solution of 2-bromo-5-fluorobenzaldehyde and 1-(1H-pyrrol-2-yl)ethan-1-one in a suitable solvent is treated with a base to facilitate a Claisen-Schmidt condensation.

  • Reaction: 2-bromo-5-fluorobenzaldehyde + 1-(1H-pyrrol-2-yl)ethan-1-one → (E)-1-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one

  • Reagents and Conditions:

    • 2-bromo-5-fluorobenzaldehyde (1.0 eq)

    • 1-(1H-pyrrol-2-yl)ethan-1-one (1.0 eq)

    • Base (e.g., Sodium Hydroxide)

    • Solvent (e.g., Ethanol)

    • Room temperature

Step 2: Synthesis of the pyrazoline

The resulting α,β-unsaturated carbonyl compound is reacted with hydrazine hydrate in the presence of a base to yield the final pyrazoline product.

  • Reaction: (E)-1-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one + Hydrazine Hydrate → 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole

  • Reagents and Conditions:

    • α,β-unsaturated carbonyl compound (1.0 eq)

    • Hydrazine Hydrate (1.2 eq)

    • Base (e.g., Sodium Hydroxide)

    • Solvent (e.g., Methanol)

    • Stirring for 2-3 hours at room temperature[8]

Quantitative Data

The following table summarizes the characterization data for the synthesized compound, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole.[8][9]

ParameterValue
Molecular FormulaC₁₃H₁₁BrFN₃
Molecular Weight308.15 g/mol
AppearanceSolid
Antifungal ActivityModerate activity against Candida tropicalis, Candida parapsilosis, and Candida albicans[8][9]
Proposed Signaling Pathway Inhibition

Antifungal_Pathway Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Substrate 14-demethyllanosterol 14-demethyllanosterol Lanosterol_14a_demethylase->14-demethyllanosterol Catalyzes Ergosterol Ergosterol 14-demethyllanosterol->Ergosterol Biosynthesis Pathway Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Component of Pyrazole_Intermediate 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl) -4,5-dihydro-1H-pyrazole Pyrazole_Intermediate->Lanosterol_14a_demethylase Inhibits

Caption: Inhibition of Fungal Ergosterol Biosynthesis.

Synthesis of a Precursor for BRAF Kinase Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth and proliferation.[10][11] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.[2][12] Dabrafenib is a potent inhibitor of the BRAF V600E mutant kinase.[13] The synthesis of Dabrafenib and other kinase inhibitors often involves the coupling of complex heterocyclic fragments, for which this compound can serve as a valuable starting material for one of the key intermediates.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling for a BRAF Inhibitor Intermediate

This generalized protocol outlines a Suzuki-Miyaura coupling reaction, a powerful method for C-C bond formation, to synthesize a biaryl intermediate that could be further elaborated into a BRAF inhibitor.[1][14][15]

  • Reaction: this compound + Arylboronic Acid → 2-Aryl-5-fluorophenol

  • Reagents and Conditions:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., a substituted pyrazole or pyridine boronic acid) (1.2 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture)

    • Inert atmosphere (Argon or Nitrogen)

    • Heated to 80-100 °C

Illustrative Quantitative Data for Suzuki Coupling Reactions

The following table provides representative yields for Suzuki coupling reactions involving similar aryl bromides, which can be expected to be in a comparable range for reactions with this compound.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-90
Pd(OAc)₂/SPhosK₃PO₄Toluene10080-95
Targeted Signaling Pathway

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS Activates BRAF_V600E BRAF_V600E RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Promotes BRAF_Inhibitor_Intermediate BRAF Inhibitor Precursor (from this compound) BRAF_Inhibitor_Intermediate->BRAF_V600E Inhibits

Caption: Inhibition of the MAPK/ERK Signaling Pathway.

Conclusion

This compound demonstrates significant utility as a precursor in the synthesis of diverse pharmaceutical intermediates. Its chemical versatility allows for its incorporation into novel antifungal agents and provides a strategic starting point for the development of targeted cancer therapies such as BRAF kinase inhibitors. The protocols and pathways detailed in these notes are intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potential enzyme inhibitors utilizing 2-Bromo-5-fluorophenol as a key starting material. This document outlines synthetic strategies, detailed experimental protocols, and the biological context of the target enzymes. The unique substitution pattern of this compound, featuring a bromine atom for versatile cross-coupling reactions and a fluorine atom to potentially enhance metabolic stability and binding affinity, makes it an attractive scaffold in medicinal chemistry.

Introduction

Enzyme inhibitors are pivotal in drug discovery, targeting specific enzymes implicated in a wide array of diseases. Halogenated phenols, such as this compound, serve as valuable building blocks for the construction of diverse small molecule libraries with therapeutic potential. The bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. The phenolic hydroxyl group can be readily functionalized through reactions like the Williamson ether synthesis to further elaborate the molecular structure. These modifications are crucial for optimizing the pharmacological properties of the final compounds.

This document will focus on the synthesis of potential inhibitors for three key enzymes: Protein Tyrosine Phosphatase 1B (PTP1B), Carbonic Anhydrase (CA), and Acetylcholinesterase (AChE).

Synthetic Strategies

The primary synthetic routes for elaborating the this compound scaffold involve two key reactions:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the brominated phenol and various boronic acids or esters. This allows for the introduction of a wide range of substituents at the 2-position, which is often crucial for achieving potent and selective enzyme inhibition.

  • Williamson Ether Synthesis: This reaction involves the deprotonation of the phenolic hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. This method is effective for introducing diverse ether linkages, which can modulate the solubility, lipophilicity, and binding interactions of the inhibitor.

Target Enzymes and Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2][3] Inhibition of PTP1B is expected to enhance insulin sensitivity.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Vesicle AKT->GLUT4 translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Inhibitor This compound -derived Inhibitor Inhibitor->PTP1B inhibits

Caption: PTP1B's role in attenuating the insulin signaling pathway.

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4][5] They play crucial roles in pH regulation, CO2 transport, and various physiological processes.[4][5] CAs are therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer.

Carbonic_Anhydrase_Pathway cluster_cell Cell cluster_physiological Physiological Processes CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) CA->H2CO3 catalyzes HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion pH_Regulation pH Regulation HCO3->pH_Regulation CO2_Transport CO₂ Transport HCO3->CO2_Transport H_ion->pH_Regulation Inhibitor This compound -derived Inhibitor Inhibitor->CA inhibits Ion_Secretion Ion Secretion Acetylcholinesterase_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_receptor ACh Receptor ACh_vesicle->ACh_receptor ACh release & binding ACh_receptor->Postsynaptic Signal Transduction AChE Acetylcholinesterase (AChE) AChE->ACh_receptor ACh hydrolysis Inhibitor This compound -derived Inhibitor Inhibitor->AChE inhibits Suzuki_Miyaura_Workflow Start Start: This compound + Arylboronic Acid Reaction_Setup Reaction Setup: - Pd Catalyst - Base - Solvent Start->Reaction_Setup Heating Heating (90-100°C, 12-24h) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Biaryl Derivative Purification->Product Williamson_Ether_Workflow Start Start: This compound Deprotonation Deprotonation: - Base - Solvent Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack: + Aryl Halide Deprotonation->Nucleophilic_Attack Heating Heating (80-100°C, 6-12h) Nucleophilic_Attack->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Diaryl Ether Purification->Product

References

Application of 2-Bromo-5-fluorophenol in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-fluorophenol is a halogenated aromatic organic compound that serves as a versatile building block in the synthesis of complex molecules for various industries, including pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring bromine and fluorine atoms on a phenol ring, offers multiple reactive sites for chemical modifications, making it a valuable precursor in the development of novel pesticides. The presence of fluorine can enhance the metabolic stability and biological activity of the final product, a desirable trait in modern agrochemical design.[2] This document provides detailed application notes and protocols for the use of a closely related isomer, 2-bromo-4-fluorophenol, in the synthesis of a potent agrochemical with fungicidal and herbicidal properties.

While the primary topic is this compound, a significant and well-documented example of a synthesized agrochemical arises from its isomer, 2-bromo-4-fluorophenol. This compound is used to produce 2-bromo-4-fluoro-6-nitrophenol, which has demonstrated significant efficacy as a fungicide and herbicide.[3] The synthetic protocols and biological data presented herein are based on this derivative, offering valuable insights into the potential applications of bromofluorophenols in agrochemical research and development.

Application Note: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol for Fungicidal and Herbicidal Applications

This application note details the synthesis and biological activity of 2-bromo-4-fluoro-6-nitrophenol, an agrochemical agent derived from 2-bromo-4-fluorophenol. This derivative has shown potent fungicidal activity against various plant pathogens and inhibitory effects on weed growth.

Target Compound: 2-Bromo-4-fluoro-6-nitrophenol

Chemical Structure:

Mechanism of Action (Proposed): While the exact mechanism of action is not fully elucidated in the available literature, nitrophenolic compounds are known to act as uncouplers of oxidative phosphorylation, which can disrupt the energy metabolism of fungal cells and plant tissues, leading to cell death.

Biological Activity

2-Bromo-4-fluoro-6-nitrophenol exhibits broad-spectrum and high-efficiency agricultural bactericidal activity and has a good inhibitory effect on weeds.[3]

Fungicidal Activity:

The compound has demonstrated significant inhibitory effects against a range of phytopathogens, including those responsible for apple decay, citrus anthrax, Chinese cabbage gray mold, and cotton diseases.[3] The fungicidal activity of 2-bromo-4-fluoro-6-nitrophenol is notably higher than that of its precursors, 4-fluorophenol and 2-bromo-4-fluorophenol, as well as the related compound 2-nitro-4-fluorophenol.[3]

Target FungusCompoundEC50 (mg/L)
Gaeumannomyces graminis2-bromo-4-fluoro-6-nitrophenolNot explicitly stated, but activity is higher than controls
Gaeumannomyces graminis2-bromo-4-fluorophenol30.35
Gaeumannomyces graminis2-nitro-4-fluorophenol20.30
Gaeumannomyces graminis4-fluorophenol> 80 (26.2% inhibition at 80 mg/L)

Herbicidal Activity:

The compound has been shown to have a good inhibitory effect on weeds such as barnyard grass.[3] Quantitative data on the herbicidal efficacy (e.g., IC50 values) are not provided in the cited literature.

Experimental Protocols

Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

This protocol is adapted from the preparation method described in patent CN103724206A.[3]

Materials:

  • 2-bromo-4-fluorophenol

  • Chloroform (CHCl3)

  • Concentrated Sulfuric Acid (H2SO4)

  • Concentrated Nitric Acid (HNO3)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethanol

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

Equipment:

  • Reaction flask with a stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

  • Prepare a nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid in a molar ratio of 1:5.5.

  • Cool the reaction flask containing the 2-bromo-4-fluorophenol solution to 20°C.

  • Slowly add the nitrating mixture (0.065 moles total) dropwise to the reaction flask while maintaining the temperature at 20°C.

  • After the addition is complete, raise the temperature of the reaction mixture to 45°C and maintain it for 3 hours.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water and saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Evaporate the filtrate using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure 2-bromo-4-fluoro-6-nitrophenol as a light yellow solid. The reported yield is 89%.[3]

Characterization Data:

  • Melting Point: 66.5 °C[3]

  • Mass Spectrometry: Molecular weight of 236.0, consistent with the theoretical value.[3]

  • ¹H NMR (500MHz, CDCl₃): δ 10.91 (1H, s, –OH), 7.83–7.86 (1H, dd, –Ar-H), 7.68–7.70 (1H, dd, –Ar-H).[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Final Product 2_bromo_4_fluorophenol 2-bromo-4-fluorophenol Nitration Nitration Reaction 2_bromo_4_fluorophenol->Nitration Nitrating_Mixture H₂SO₄ / HNO₃ Nitrating_Mixture->Nitration Solvent Chloroform Solvent->Nitration Workup Aqueous Workup (Wash & Dry) Nitration->Workup Reaction Mixture Purification Recrystallization (Ethanol) Workup->Purification Crude Product Final_Product 2-bromo-4-fluoro-6-nitrophenol Purification->Final_Product Logical_Relationship Precursor 2-Bromo-4-fluorophenol (Starting Material) Intermediate Nitrated Intermediate Precursor->Intermediate Nitration Product 2-Bromo-4-fluoro-6-nitrophenol (Active Ingredient) Intermediate->Product Isolation & Purification Application Agrochemical Formulation (Fungicide & Herbicide) Product->Application Formulation

References

Application Notes: Synthesis of a Novel Uracil-Based Herbicide from 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail a synthetic pathway for the preparation of a potent uracil-based herbicide, 2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-alpha-methyl-benzeneacetic acid, ethyl ester, utilizing 2-Bromo-5-fluorophenol as a key starting material. The protocols provided herein describe the synthesis of a crucial intermediate, ethyl 2-(2-bromo-5-fluorophenoxy)propanoate, and its subsequent transformation into the final herbicidal product. This document includes detailed experimental procedures, quantitative data on herbicidal activity, and a diagram of the proposed synthetic workflow. Uracil-based herbicides are a significant class of agrochemicals that effectively control a wide range of weeds.[1]

Introduction

This compound is a versatile chemical building block in the synthesis of various agrochemicals.[2] Its unique substitution pattern allows for the introduction of diverse functionalities, making it a valuable precursor for the development of novel herbicides and pesticides. This document outlines a multi-step synthesis to a uracil-based herbicide, a class of compounds known to be effective against various weed species, including those resistant to other herbicides like glyphosate.[2] The described synthetic route involves an initial etherification of this compound, followed by a series of transformations to construct the final herbicidally active molecule.

Quantitative Data

The herbicidal efficacy of the target compound, 2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-alpha-methyl-benzeneacetic acid, ethyl ester, has been evaluated against various weed species. The following table summarizes the reported activity.

Target Weed SpeciesActivity LevelAdditional Information
Broadleaf WeedsHighEffective against more than 90 species.[2]
Grassy WeedsEffectiveControls a range of grassy weeds.[2]
Glyphosate-Resistant Conyza canadensisEffectiveShows good control, especially in combination with glyphosate.[2]
Eleusine indica (Glyphosate-Resistant)EffectiveDemonstrates control of this resistant weed species.[2]

Experimental Protocols

Synthesis of Ethyl 2-(2-bromo-5-fluorophenoxy)propanoate (Intermediate 1)

This protocol describes the etherification of this compound with ethyl 2-bromopropionate.

Materials:

  • This compound

  • Ethyl 2-bromopropionate[3]

  • Anhydrous Potassium Carbonate (K₂CO₃)[4]

  • Dry Acetone[4]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) and a magnetic stir bar.

  • Add dry acetone to the flask to dissolve the reactants.

  • To the stirred suspension, add ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Remove the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(2-bromo-5-fluorophenoxy)propanoate.

General Synthesis of the Final Uracil-Based Herbicide

The synthesis of the final herbicidal product from Intermediate 1 involves a multi-step process. The key transformations are outlined below as a general guide. Specific reaction conditions and reagents can be adapted from related syntheses of uracil derivatives.

  • Nitration: The aromatic ring of Intermediate 1 is nitrated to introduce a nitro group, typically ortho to the ether linkage.

  • Reduction: The nitro group is then reduced to an amino group.

  • Uracil Ring Formation: The resulting aniline derivative is reacted with appropriate reagents to construct the uracil ring. This often involves condensation with a substituted acetoacetate or a similar three-carbon component, followed by cyclization.

  • Chlorination and Esterification: Final modifications, such as chlorination of the aromatic ring and ensuring the presence of the ethyl ester, are carried out to yield the target herbicide.

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_transformations Key Transformations cluster_final Final Product 2_Bromo_5_fluorophenol This compound Intermediate_1 Ethyl 2-(2-bromo-5- fluorophenoxy)propanoate 2_Bromo_5_fluorophenol->Intermediate_1 Etherification with Ethyl 2-bromopropionate Nitration Nitration Intermediate_1->Nitration Reduction Reduction Nitration->Reduction Uracil_Formation Uracil Ring Formation Reduction->Uracil_Formation Final_Modifications Chlorination & Esterification Uracil_Formation->Final_Modifications Herbicide Uracil-Based Herbicide Final_Modifications->Herbicide

Caption: Synthetic workflow for the preparation of a uracil-based herbicide.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving 2-Bromo-5-fluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties, offering multiple avenues for functionalization. The protocols provided herein are based on established synthetic methodologies and aim to provide a practical guide for the synthesis of various derivatives.

Introduction

This compound possesses three main sites for chemical modification: the phenolic hydroxyl group, the bromine atom, and the fluorine atom. Nucleophilic substitution reactions primarily target the acidic phenolic proton, enabling a variety of O-alkylation and O-arylation reactions to form ethers. These etherification reactions are fundamental in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and polymers. The electron-withdrawing nature of the halogen substituents influences the reactivity of the phenol and the aromatic ring.

This document will focus on the following key nucleophilic substitution reactions of this compound:

  • O-Alkylation via Williamson Ether Synthesis: A classic and widely used method for the formation of alkyl aryl ethers.

  • O-Arylation via Ullmann Condensation: A copper-catalyzed reaction for the synthesis of diaryl ethers.

  • O-Arylation via Buchwald-Hartwig Coupling: A palladium-catalyzed cross-coupling reaction for the formation of diaryl ethers.

  • O-Alkylation via Mitsunobu Reaction: A mild and versatile method for the etherification of phenols with alcohols.

Reaction Pathways and Methodologies

The primary nucleophilic substitution reactions involving this compound are centered around the hydroxyl group. The general workflow for these transformations is depicted below.

workflow General Workflow for Nucleophilic Substitution of this compound cluster_alkylation O-Alkylation cluster_arylation O-Arylation start This compound williamson Williamson Ether Synthesis (Base, Alkyl Halide) start->williamson Alkyl Halide mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) start->mitsunobu Alcohol ullmann Ullmann Condensation (Cu catalyst, Aryl Halide) start->ullmann Aryl Halide buchwald Buchwald-Hartwig Coupling (Pd catalyst, Aryl Halide) start->buchwald Aryl Halide product Substituted Ether Derivative williamson->product mitsunobu->product ullmann->product buchwald->product

Caption: General workflow for O-alkylation and O-arylation of this compound.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and straightforward method for the preparation of alkyl aryl ethers from a phenol and an alkyl halide under basic conditions. The reaction proceeds via an SN2 mechanism.

General Reaction Scheme:

williamson_reaction cluster_reactants reactant1 This compound conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) Heat reactant2 + R-X (Alkyl Halide) product 2-Bromo-5-fluoro-1-(alkoxy)benzene conditions->product ullmann_reaction cluster_reactants reactant1 This compound conditions Cu Catalyst (e.g., CuI) Base (e.g., K3PO4) Ligand (e.g., Picolinic Acid) Solvent (e.g., DMSO) Heat reactant2 + Ar-X (Aryl Halide) product 1-Aryloxy-2-bromo-5-fluorobenzene conditions->product buchwald_reaction cluster_reactants reactant1 This compound conditions Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., XPhos, SPhos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) Heat reactant2 + Ar-X (Aryl Halide) product 1-Aryloxy-2-bromo-5-fluorobenzene conditions->product mitsunobu_reaction cluster_reactants reactant1 This compound conditions PPh3, DEAD or DIAD Solvent (e.g., THF) 0 °C to RT reactant2 + R-OH (Alcohol) product 2-Bromo-5-fluoro-1-(alkoxy)benzene conditions->product

Application Notes and Protocols for the Purification of 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

These experimental procedures are designed for researchers, scientists, and professionals in drug development who require high-purity 2-Bromo-5-fluorophenol for their work. The following protocols provide detailed methodologies for purification, supported by data presentation and workflow visualization.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity is critical for the success of subsequent reactions, influencing yield, side-product formation, and the overall quality of the final product. Commercially available this compound typically has a purity of around 97%.[2] For many applications, especially in drug development, a higher purity is often required. This document outlines two primary methods for the purification of this compound: flash column chromatography and recrystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for selecting the appropriate purification method.

PropertyValue
Molecular Formula C₆H₄BrFO
Molecular Weight 191.00 g/mol
Appearance Liquid
Density 1.717 g/mL at 25 °C
Refractive Index n20/D 1.553
Commercial Purity ~97%

Data sourced from Sigma-Aldrich[2] and PubChem[3].

Experimental Protocols

Method 1: Flash Column Chromatography

Flash column chromatography is a highly effective technique for purifying liquid samples like this compound by separating it from non-volatile impurities and colored byproducts.[4][5]

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or isohexane)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.

    • The ideal solvent system will show good separation between the this compound spot and any impurities, with the product having an Rf value of approximately 0.2-0.4. A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).

    • Pour the slurry into the column, ensuring there are no air bubbles. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Rinse the flask with a small amount of eluent and add this to the column to ensure complete transfer.

    • Drain the solvent until the sample has entered the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect the eluting solvent in fractions.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Workflow for Flash Column Chromatography

G Purification Workflow: Flash Column Chromatography A Select Solvent System (TLC) B Pack Column with Silica Gel Slurry A->B C Load Crude this compound B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent (Rotary Evaporator) G->H I Purified this compound H->I

Caption: A flowchart illustrating the major steps in the purification of this compound using flash column chromatography.

Method 2: Recrystallization

Although this compound is a liquid at room temperature, it may solidify at lower temperatures or be a low-melting solid, making recrystallization a viable purification method, particularly for removing soluble impurities.[6][7] This method is also highly effective for compounds that are solids at room temperature. For this compound, this could be considered if it is a low-melting solid or if derivatives are being purified. A related compound, 2-bromo-4-fluoro-6-nitrophenol, is purified by recrystallization from ethanol.[8]

Materials and Reagents:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not when cold. Impurities should remain soluble at cold temperatures.

    • Test small amounts of the crude product in various solvents to find a suitable one. Ethanol or an ethanol/water mixture are good starting points.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal to the hot solution.

    • Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Logical Flow for Recrystallization

G Purification Workflow: Recrystallization A Select Appropriate Solvent B Dissolve Crude Product in Hot Solvent A->B C Hot Filtration (Optional, for insoluble impurities) B->C D Cool Solution Slowly to Form Crystals C->D E Induce Crystallization if Necessary D->E F Isolate Crystals by Vacuum Filtration D->F E->F G Wash Crystals with Cold Solvent F->G H Dry Purified Crystals G->H I Pure Crystalline this compound H->I

Caption: A diagram showing the sequential steps for purifying this compound via recrystallization.

Summary of Quantitative Data

The following table summarizes the expected outcomes of the purification procedures. Specific yield and purity data for the purification of this compound are not widely published; therefore, this table provides target values based on typical laboratory results for similar compounds.

ParameterBefore PurificationAfter Flash ChromatographyAfter Recrystallization
Purity ~97% (Commercial)>99%>99%
Appearance Yellow to brown liquidColorless to pale yellow liquidColorless to off-white solid
Expected Yield N/A80-95%70-90%

Note: Yields are dependent on the initial purity of the crude material and the careful execution of the purification protocol. Purity can be assessed by techniques such as GC-MS, HPLC, and NMR spectroscopy.[9]

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Bromo-5-fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Bromo-5-fluorophenol. This document includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor for the synthesis of this compound is 3-fluorophenol. The synthesis involves the regioselective bromination of the aromatic ring. An alternative route involves the demethylation of 2-Bromo-5-fluoroanisole.

Q2: How can I control the regioselectivity of the bromination to favor the desired 2-bromo isomer?

A2: The hydroxyl group of 3-fluorophenol is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating ortho-, para-directing group. To achieve high regioselectivity for the 2-bromo isomer, it is crucial to control the reaction conditions. Using a less polar solvent and controlling the temperature can enhance the selectivity of the bromination at the position ortho to the hydroxyl group and meta to the fluorine atom.

Q3: My reaction mixture has turned dark, and I see multiple spots on my TLC plate. What could be the cause?

A3: Darkening of the reaction mixture and the appearance of multiple spots on a TLC plate often indicate side reactions or product decomposition. Phenols are susceptible to oxidation, which can form colored byproducts.[1] Over-bromination, leading to the formation of di- or tri-brominated products, is also a common side reaction if the stoichiometry of the brominating agent is not carefully controlled.[1]

Q4: What is the best method for purifying the crude this compound?

A4: The most effective method for purifying this compound is flash column chromatography on silica gel.[2] A gradient elution system, for example using a mixture of ethyl acetate and hexanes, can effectively separate the desired product from starting material and non-polar impurities. For removal of acidic impurities, a wash with a dilute sodium bicarbonate solution during the work-up can be beneficial.

Q5: Can I use N-Bromosuccinimide (NBS) as a brominating agent instead of liquid bromine?

A5: Yes, N-Bromosuccinimide (NBS) can be a milder and safer alternative to elemental bromine for the bromination of phenols.[3] It can sometimes offer better regioselectivity and is easier to handle. The reaction conditions, such as the choice of solvent and catalyst, may need to be optimized when using NBS.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during work-up and purification.- Monitor the reaction progress by TLC until the starting material is consumed. - Optimize the reaction temperature; for bromination of phenols, lower temperatures often favor higher selectivity and yield. - Ensure efficient extraction and careful handling during purification to minimize product loss.
Formation of Multiple Products (Poor Regioselectivity) - Reaction temperature is too high. - The solvent polarity is influencing the selectivity. - The brominating agent is too reactive.- Perform the reaction at a lower temperature (e.g., 0-5 °C) to enhance kinetic control. - Screen different solvents. Non-polar solvents can sometimes improve regioselectivity in electrophilic aromatic substitution. - Consider using a milder brominating agent like NBS.[3]
Product Decomposition (Darkening of Reaction Mixture) - Oxidation of the phenolic hydroxyl group. - Presence of impurities that catalyze decomposition.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] - Use purified reagents and solvents.
Difficulty in Removing Starting Material - Incomplete reaction. - Similar polarity of the starting material and product.- Ensure the reaction goes to completion by extending the reaction time or slightly increasing the amount of brominating agent. - Optimize the mobile phase for column chromatography to achieve better separation. A shallow gradient may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Fluorophenol

This protocol is adapted from the synthesis of the isomeric 2-Bromo-4-fluorophenol and is expected to yield the desired product with high selectivity.[4][5]

Materials:

  • 3-Fluorophenol

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃)

  • 10% Sodium hydroxide (NaOH) solution

  • 20% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve 3-fluorophenol in dichloromethane.

  • Cool the mixture to 0-5 °C using an ice bath.

  • In a separate dropping funnel, prepare a solution of bromine in dichloromethane.

  • Slowly add the bromine solution dropwise to the stirred 3-fluorophenol solution over 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at the same temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • To quench any excess bromine, add a solution of sodium sulfite in water and stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a 20% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 2-Bromo-5-fluoroanisole

This protocol describes the demethylation of 2-Bromo-5-fluoroanisole to yield the desired phenol.[2]

Materials:

  • 2-Bromo-5-fluoroanisole

  • Boron tribromide (BBr₃) in Dichloromethane (DCM) (1M solution)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Bromo-5-fluoroanisole in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -20 °C.

  • Slowly add a 1M solution of boron tribromide in DCM (3 equivalents) to the stirred solution, maintaining the temperature at -20 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.[2]

Data Presentation

Table 1: Reaction Conditions for the Bromination of Fluorophenols

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
4-FluorophenolBromineDichloroethane5-102.595[4][5]
3-FluorophenolN-BromosuccinimideDichloromethane0 to RT4-6-[3]

Table 2: Reagent Quantities for Synthesis of 2-Bromo-4-fluorophenol (Adaptable for this compound) [4][5]

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
4-Fluorophenol112.102001.7851.0
Bromine159.813001.8751.05
Sodium Sulfite126.04330.26-

Visualizations

Reaction_Pathway 3-Fluorophenol 3-Fluorophenol This compound This compound 3-Fluorophenol->this compound  DCM, 0-5 °C Bromine (Br2) Bromine (Br2) Bromine (Br2)->this compound

Caption: Synthetic pathway for this compound.

Experimental_Workflow A Dissolve 3-Fluorophenol in DCM B Cool to 0-5 °C A->B C Add Bromine Solution Dropwise B->C D Stir and Monitor by TLC C->D E Quench with Sodium Sulfite D->E F Aqueous Work-up E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Multiple Spots on TLC? Start->Q1 A1_Yes Improve Regioselectivity: - Lower Temperature - Change Solvent - Use Milder Brominating Agent Q1->A1_Yes Yes A1_No Incomplete Reaction? Q1->A1_No No Q2 Starting Material Remaining? A1_No->Q2 A2_Yes Increase Reaction Time or Stoichiometry Q2->A2_Yes Yes A2_No Product Decomposition? Q2->A2_No No A3 Use Inert Atmosphere, Purify Reagents A2_No->A3

Caption: Troubleshooting decision tree.

References

Common side reactions in the synthesis of 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Bromo-5-fluorophenol. Our aim is to facilitate a smooth and efficient experimental workflow by providing practical solutions to potential side reactions and purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary side reactions?

A common and direct method for synthesizing this compound is through the electrophilic bromination of 3-fluorophenol. The primary challenges in this synthesis are controlling regioselectivity and preventing over-bromination. The hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring direct the incoming electrophile, leading to a mixture of isomeric products and polybrominated species.

The main side reactions include:

  • Formation of Regioisomers: The directing effects of the hydroxyl and fluoro groups can lead to the formation of other isomers such as 4-Bromo-3-fluorophenol and 2-Bromo-3-fluorophenol.

  • Over-bromination: The activated nature of the phenol ring makes it susceptible to further bromination, resulting in dibrominated and other polybrominated byproducts.

Q2: I am observing multiple spots on my TLC/multiple peaks in my GC-MS analysis. What are the likely impurities?

Multiple spots or peaks often indicate a mixture of the desired product and various side products. Besides the starting material (3-fluorophenol), the most probable impurities are:

  • Isomeric Monobromophenols: 4-Bromo-3-fluorophenol and 2-Bromo-3-fluorophenol.

  • Dibromofluorophenols: Products of over-bromination where two bromine atoms have been added to the 3-fluorophenol ring.

Gas chromatography-mass spectrometry (GC-MS) is an effective technique for identifying and quantifying these regioisomeric impurities.[1]

Q3: How can I control the regioselectivity of the bromination to favor the formation of this compound?

Controlling regioselectivity is crucial for maximizing the yield of the desired product. Several factors can be adjusted:

  • Choice of Brominating Agent: Milder brominating agents are preferred over harsher ones. For instance, using N-Bromosuccinimide (NBS) often provides better control and selectivity compared to using elemental bromine (Br₂).

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination reaction. Non-polar solvents may help to temper the reaction rate.

  • Temperature: Conducting the reaction at lower temperatures can help to improve selectivity by reducing the rate of competing side reactions.

Q4: What are the best methods for purifying this compound from its isomers and other impurities?

The separation of this compound from its isomers can be challenging due to their similar physical properties. The following techniques are commonly employed:

  • Column Chromatography: This is a highly effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is critical for achieving good separation.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be a viable purification method. However, the boiling points of bromo-fluorophenol isomers are often very close, making this method less effective for achieving high purity.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification. This method relies on differences in solubility between the desired product and the impurities.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low yield of the desired this compound isomer. Poor regioselectivity of the bromination reaction.- Optimize the brominating agent: Switch to a milder reagent like N-Bromosuccinimide (NBS).- Control the reaction temperature: Perform the reaction at a lower temperature to enhance selectivity.- Solvent selection: Experiment with different solvents to find the optimal conditions for the desired isomer formation.
Significant formation of polybrominated byproducts (over-bromination). The reaction conditions are too harsh, or an excess of the brominating agent was used.- Stoichiometry control: Use a 1:1 molar ratio of the brominating agent to 3-fluorophenol.- Milder brominating agent: Employ a less reactive brominating agent.- Temperature control: Lower the reaction temperature to reduce the reaction rate.
Difficulty in separating this compound from its isomers. The isomers have very similar physical properties (e.g., boiling point, polarity).- Optimize column chromatography: Experiment with different solvent systems (eluents) and stationary phases to improve separation.- Consider derivatization: In some cases, converting the phenols to their corresponding ethers or esters can alter their physical properties, potentially making separation easier. The derivatives can then be converted back to the phenols.
Reaction does not go to completion. Insufficient reactivity of the brominating agent or non-optimal reaction conditions.- Increase reaction time: Monitor the reaction by TLC or GC and allow it to proceed for a longer duration.- Slightly increase temperature: If selectivity is not a major issue, a moderate increase in temperature can drive the reaction to completion.- Use a more reactive brominating system: If milder reagents are ineffective, a more potent system might be necessary, but this may compromise selectivity.

Experimental Protocols

Synthesis of this compound via Bromination of 3-Fluorophenol

This protocol is a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 3-Fluorophenol

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Under an inert atmosphere, dissolve 3-fluorophenol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add N-Bromosuccinimide (NBS) in portions to the stirred solution.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate.

  • Perform an aqueous work-up to remove water-soluble byproducts. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound isomer.

Data Presentation

The following table summarizes the expected products from the bromination of 3-fluorophenol. The exact distribution of products will vary depending on the specific reaction conditions employed.

Product Chemical Structure Expected Relative Abundance
This compound (Desired Product) BrC₆H₃(F)OHMajor Product
4-Bromo-3-fluorophenol (Isomeric Impurity) BrC₆H₃(F)OHSignificant Impurity
2-Bromo-3-fluorophenol (Isomeric Impurity) BrC₆H₃(F)OHMinor Impurity
Dibromo-fluorophenols (Over-bromination Products) Br₂C₆H₂(F)OHVariable, dependent on conditions

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_purity Analyze Crude Product (TLC, GC-MS) start->check_purity low_yield Low Yield of Desired Isomer? check_purity->low_yield Check Yield over_bromination Significant Over-bromination? low_yield->over_bromination No optimize_reagents Optimize Reagents (e.g., use NBS) low_yield->optimize_reagents Yes separation_issue Difficulty in Separation? over_bromination->separation_issue No control_stoich Control Stoichiometry (1:1 ratio) over_bromination->control_stoich Yes optimize_chrom Optimize Chromatography (Solvent System) separation_issue->optimize_chrom Yes end Pure Product separation_issue->end No control_temp Control Temperature (Lower Temp) optimize_reagents->control_temp control_temp->start control_stoich->start optimize_chrom->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Signaling Pathway of Electrophilic Bromination

G Electrophilic Bromination of 3-Fluorophenol cluster_reactants Reactants cluster_products Potential Products 3-Fluorophenol 3-Fluorophenol Reaction Electrophilic Aromatic Substitution 3-Fluorophenol->Reaction BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->Reaction Product This compound (Desired) Isomer1 4-Bromo-3-fluorophenol Isomer2 2-Bromo-3-fluorophenol OverBrom Dibromo-fluorophenols Reaction->Product Major Pathway Reaction->Isomer1 Side Reaction Reaction->Isomer2 Side Reaction Reaction->OverBrom Side Reaction

Caption: A diagram illustrating the potential reaction pathways in the electrophilic bromination of 3-fluorophenol.

References

Technical Support Center: Purification of Crude 2-Bromo-5-fluorophenol by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Bromo-5-fluorophenol using flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A good starting point for developing a solvent system for this compound, a moderately polar compound, is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.[1] Based on TLC analysis, a common starting point is in the range of 10-50% ethyl acetate in hexanes.[2] For similar brominated phenols, successful purifications have been achieved with solvent systems like 20-50% ethyl acetate in isohexane and a 1:5 mixture of ethyl acetate and hexanes.[3]

Q2: My this compound appears to be degrading on the silica gel column. What can I do?

Phenolic compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition.[4] To mitigate this, you can deactivate the silica gel. This can be achieved by flushing the packed column with a solvent system containing 1-3% triethylamine, followed by flushing with the regular mobile phase before loading your sample.[5][6] Alternatively, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can also help neutralize the silica surface.

Q3: How do I determine the optimal mobile phase for my separation?

Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal mobile phase. The goal is to find a solvent system where the desired compound, this compound, has an Rf value of approximately 0.2 to 0.35. This Rf range generally provides the best balance between separation from impurities and a reasonable elution time. If the compound does not move from the baseline, the solvent system is not polar enough. Conversely, if it moves with the solvent front, the system is too polar.

Q4: Should I use isocratic or gradient elution for the purification?

For complex mixtures or when impurities have very different polarities, a gradient elution is often more effective.[5] A shallow gradient, where the polarity of the mobile phase is increased slowly over time, generally provides better resolution.[2] A common approach is to start with a low polarity mobile phase to elute non-polar impurities and then gradually increase the percentage of the more polar solvent to elute the this compound and any more polar impurities.

Q5: What are the best practices for sample loading?

There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: The crude sample is dissolved in a minimal amount of the initial mobile phase or a solvent it is highly soluble in, such as dichloromethane, and then carefully applied to the top of the column. This method is straightforward for samples that are readily soluble.

  • Dry Loading: If the sample has poor solubility in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel.[5] The sample is dissolved in a volatile solvent, mixed with silica gel, and the solvent is removed under reduced pressure. The resulting free-flowing powder is then loaded onto the column.[5] This technique can improve resolution by minimizing band broadening.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the flash chromatography purification of this compound.

Problem Possible Cause Recommended Solution
Poor Separation of Product from Impurities The solvent system is not providing adequate resolution.Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values between your product and the impurities. Consider using a different solvent system, for example, substituting ethyl acetate with another polar solvent or using a ternary mixture.[4]
The column is overloaded with the crude sample.As a general guideline, the amount of crude material loaded should not exceed 1-5% of the weight of the silica gel. A silica gel to crude product ratio of at least 50:1 is often recommended.[4]
The elution is too fast.A slower flow rate can improve separation. If using a gradient, make it shallower to increase the separation between closely eluting compounds.[2]
Product is Tailing or Streaking on the Column The compound is interacting strongly with the acidic silanol groups on the silica gel.Deactivate the silica gel by pre-flushing the column with a solvent containing triethylamine, or add a small percentage of a basic modifier to your mobile phase.[5]
The sample is too concentrated when loaded.For wet loading, ensure the sample is dissolved in a minimal volume. If the problem persists, switch to dry loading.
Product is Not Eluting from the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of your mobile phase. If using a gradient, ensure the final solvent composition is polar enough to elute all compounds.
The compound has decomposed on the column.Test the stability of your compound on a small amount of silica gel using TLC. If decomposition is observed, use deactivated silica or an alternative stationary phase like alumina.
Product Elutes Too Quickly (with the solvent front) The mobile phase is too polar.Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. Develop a new solvent system using TLC where the product has a lower Rf value.
The column has cracked or channeled.This can happen if the column is not packed properly. Ensure the silica gel is packed uniformly. Wet packing (slurry packing) often gives more consistent results than dry packing.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Method Development

Compound PolaritySuggested Starting Solvent System
Non-polar to Moderately Polar10-50% Ethyl Acetate in Hexanes[2]
Polar Compounds100% Ethyl Acetate or 5% Methanol in Dichloromethane[2]

Table 2: Example Gradient Elution for Flash Chromatography

StepMobile Phase Composition (v/v)Column Volumes (CV)Purpose
1100% Hexanes2 CVElute very non-polar impurities.
20-20% Ethyl Acetate in Hexanes (linear gradient)10 CVElute the this compound.
320-50% Ethyl Acetate in Hexanes (linear gradient)5 CVElute more polar impurities.
450% Ethyl Acetate in Hexanes2 CVWash the column.

Note: This is a generic gradient and should be optimized based on TLC analysis of the specific crude mixture.

Experimental Protocols

Detailed Methodology for the Purification of Crude this compound by Flash Chromatography

This protocol provides a general procedure for the purification of crude this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Dichloromethane (for sample loading, if needed)

  • Triethylamine (optional, for deactivation)

  • TLC plates (silica gel 60 F254)

  • Flash chromatography column and system

  • Collection tubes

2. TLC Method Development:

  • Prepare several developing chambers with different ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30%).

  • Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the crude mixture onto TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the developed plates under a UV lamp (254 nm).

  • Identify the solvent system that provides an Rf value of approximately 0.2-0.35 for the this compound spot and good separation from major impurities.

3. Column Packing:

  • Select an appropriately sized flash column based on the amount of crude material (a silica to sample ratio of 50:1 to 100:1 by weight is recommended).[4]

  • Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Pour the slurry into the column and use gentle air or nitrogen pressure to pack the silica bed, ensuring it is uniform and free of cracks.

  • Allow the excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

4. (Optional) Silica Gel Deactivation:

  • If TLC analysis or prior experience suggests the compound is acid-sensitive, pre-treat the column.

  • Prepare a solution of 1-3% triethylamine in your initial mobile phase.

  • Flush the packed column with 1-2 column volumes of this basic solution.[6]

  • Flush the column with another 1-2 column volumes of the initial mobile phase without triethylamine to remove the excess base before loading the sample.[6]

5. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

6. Elution and Fraction Collection:

  • Begin elution with the initial low-polarity mobile phase.

  • If using a gradient, gradually increase the percentage of ethyl acetate according to your optimized method (refer to Table 2 for an example). A shallow gradient is often preferable for better separation.[2]

  • Collect fractions of a consistent volume throughout the run.

  • Monitor the elution of compounds using TLC analysis of the collected fractions.

7. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and confirm the purity of the isolated this compound using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Start Purification tlc Perform TLC Analysis start->tlc rf_check Is Rf between 0.2-0.35 and separation adequate? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No pack_column Pack Column with Silica Gel rf_check->pack_column Yes adjust_solvent->tlc acid_sensitivity Is compound acid-sensitive? pack_column->acid_sensitivity deactivate_silica Deactivate Silica with Triethylamine acid_sensitivity->deactivate_silica Yes load_sample Load Sample (Wet or Dry) acid_sensitivity->load_sample No deactivate_silica->load_sample run_chromatography Run Flash Chromatography (Isocratic or Gradient) load_sample->run_chromatography analyze_fractions Analyze Fractions by TLC run_chromatography->analyze_fractions separation_check Is separation successful? analyze_fractions->separation_check troubleshoot Troubleshoot Issue: - Poor Separation - Tailing - No Elution separation_check->troubleshoot No combine_fractions Combine Pure Fractions separation_check->combine_fractions Yes troubleshoot->adjust_solvent evaporate Evaporate Solvent combine_fractions->evaporate end Pure Product evaporate->end

Caption: A logical workflow for the purification of this compound.

References

Identifying and removing impurities from 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-5-fluorophenol

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for identifying and removing impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Isomeric Impurities: Regioisomers such as 2-bromo-3-fluorophenol, 4-bromo-3-fluorophenol, or other positional isomers that can be challenging to separate due to similar physical properties.

  • Starting Materials: Unreacted precursors from its synthesis, such as 2-bromo-5-fluoroanisole or 3-trifluoromethyl-4-bromaniline, depending on the synthetic pathway.[1][2]

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Halogenated phenols can degrade over time, especially when exposed to heat or strong oxidizing agents.[3] Degradation of related fluorinated phenols under acidic conditions can involve hydrolysis of functional groups or oxidation.[4]

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. It offers high resolution and definitive peak confirmation.[5][6] Phenols are often amenable to GC analysis without derivatization.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase C18 column, is excellent for separating non-volatile impurities.[7] It can be coupled with UV or Mass Spectrometry (MS) detectors for quantification and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the impurities present, which is especially useful for identifying isomers.

Troubleshooting Guides

Impurity Identification Workflow

If you suspect your this compound sample is impure, the following workflow can guide your identification process.

G cluster_start cluster_analysis Analytical Identification cluster_data Data Interpretation cluster_end start Impure Sample of This compound gcms GC-MS Analysis (for volatile impurities) start->gcms hplc HPLC-UV/MS Analysis (for non-volatile impurities) start->hplc nmr NMR Spectroscopy (for structural elucidation) start->nmr interpretation Compare spectra and chromatograms to standards. Identify unknown peaks. gcms->interpretation hplc->interpretation nmr->interpretation result Impurity Profile Established interpretation->result

Caption: Workflow for impurity identification.

Purification Strategy Selection

Once impurities have been identified, use this guide to select an appropriate purification method.

G cluster_methods Purification Methods start Impurity Profile Known decision What is the primary nature of the impurity? start->decision recrystallization Recrystallization decision->recrystallization Solid impurities, Isomers chromatography Column Chromatography decision->chromatography Closely related isomers, Multiple impurities distillation Distillation decision->distillation Volatile impurities, Different boiling points end Purified this compound recrystallization->end High Purity Solid chromatography->end High Purity Fractions distillation->end High Purity Distillate

Caption: Decision tree for purification method selection.

Experimental Protocols & Data

Analytical Methods

Protocol 1: GC-MS for Impurity Profiling

This protocol is a general guideline for the analysis of halogenated phenols.[5][8]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., TraceGOLD TG-5SilMS), is suitable for separating halogenated phenols.[8]

  • Injector: Splitless mode at 220-275°C.[8][9]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[8]

  • Oven Program:

    • Initial temperature of 60°C, hold for 3-5 minutes.

    • Ramp at 8-10°C/min to 200°C.[8][9]

    • Ramp at a suitable rate to a final temperature of 300°C and hold.

  • MS Detector: Scan range of m/z 50-500.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent like methanol or dichloromethane to a concentration of approximately 50 ppm.[6]

Protocol 2: HPLC for Purity Assessment

This protocol is a general method for analyzing phenolic compounds.[7]

  • Instrumentation: HPLC system with UV detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid or 0.1% formic acid (for MS compatibility).[7]

    • Solvent B: Acetonitrile (MeCN).[7]

  • Gradient: A typical gradient would be to start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL) and dilute with the mobile phase to fall within the calibration range.[7]

Purification Methods

Protocol 3: Recrystallization

Recrystallization is effective for removing less soluble or more soluble impurities. The key is finding a suitable solvent or solvent system.

  • Solvent Screening: Test the solubility of your crude this compound in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.[10] Common solvent systems for similar compounds include ethanol/water, hexane/ethyl acetate, and methanol/water.[11][12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Recrystallization:

  • "Oiling out": If an oil forms instead of crystals, it may be because the solution is too saturated or the compound's melting point is lower than the solvent's boiling point.[10] Try adding more solvent to the hot solution or using a solvent with a lower boiling point.[10]

  • Low Yield: This can result from using too much solvent or cooling the solution too quickly.[12] Ensure you are using the minimum amount of hot solvent and allow for slow cooling.

Comparison of Purification Methods

The following table summarizes the effectiveness of common purification techniques for this compound.

Purification MethodPurity AchievableImpurities RemovedKey Considerations
Recrystallization >99%Solid impurities, some isomersRequires finding a suitable solvent system; can lead to yield loss.[12]
Column Chromatography >99.5%Isomers, by-products, non-volatile impuritiesEffective for difficult separations but is more time-consuming and requires significant solvent usage.[13]
Distillation >98%Volatile impurities with different boiling pointsOnly suitable if impurities have significantly different boiling points and the compound is thermally stable.

References

Improving yield and purity in 2-Bromo-5-fluorophenol preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your preparations.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the direct bromination of 3-fluorophenol.

Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Low Yield of this compound Incomplete Reaction: The brominating agent may not have fully reacted with the starting material.- Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Temperature: Gradually increase the reaction temperature, while carefully monitoring for the formation of side products.- Reagent Stoichiometry: Ensure the correct stoichiometry of the brominating agent. A slight excess may be necessary, but a large excess can lead to di-bromination.
Suboptimal Brominating Agent: The chosen brominating agent may not be effective or selective for the desired transformation.- N-Bromosuccinimide (NBS): Consider using NBS as a milder and more selective brominating agent compared to liquid bromine. This can help minimize over-bromination and improve regioselectivity.[1]
Losses during Workup and Purification: Significant amounts of the product may be lost during extraction, washing, or purification steps.- Extraction: Ensure the correct pH during aqueous workup to minimize the solubility of the phenolic product in the aqueous layer. Perform multiple extractions with a suitable organic solvent.- Purification: Optimize the purification method (see below for column chromatography and recrystallization guidance).
Low Purity of Final Product Formation of Isomeric Impurities: The primary impurities are often the regioisomers 4-bromo-3-fluorophenol and 6-bromo-3-fluorophenol, as well as di-brominated products.- Control of Regioselectivity: - Solvent Choice: The choice of solvent can significantly influence the ortho-to-para ratio of bromination. Non-polar solvents may favor the formation of the para-isomer, while polar solvents can lead to different selectivities.[2][3][4][5] - Temperature: Lowering the reaction temperature can often improve the regioselectivity of the bromination. - Steric Hindrance: The use of bulkier brominating agents or additives can favor bromination at the less sterically hindered position.[6]
Presence of Unreacted Starting Material: The reaction may not have gone to completion.- Monitor Reaction: Use TLC or GC to ensure the complete consumption of the starting 3-fluorophenol.- Purification: Utilize column chromatography with an optimized eluent system to separate the product from the more polar starting material.
Formation of Di-brominated Byproducts: Use of excess brominating agent or harsh reaction conditions can lead to the formation of di-brominated phenols.- Stoichiometry: Carefully control the stoichiometry of the brominating agent, using only a slight excess if necessary.- Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.
Difficulty in Purifying the Product Co-elution of Isomers in Column Chromatography: The isomers of bromo-5-fluorophenol may have similar polarities, making separation by column chromatography challenging.- Solvent System Optimization: Systematically screen different eluent systems with varying polarities. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.- Gradient Elution: Employ a gradient elution, starting with a low polarity and gradually increasing it, to improve the separation of closely eluting compounds.
Product Oiling Out During Recrystallization: The product may separate as an oil instead of forming crystals.- Solvent Selection: The chosen solvent may be too good a solvent, or the compound's melting point may be lower than the boiling point of the solvent. A two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can be effective. Common solvent pairs include ethanol/water, and ethyl acetate/hexanes.[7]- Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common method is the direct electrophilic bromination of 3-fluorophenol. The hydroxyl group is an activating ortho-, para-director, and the fluorine atom is a deactivating ortho-, para-director. This results in the substitution of bromine primarily at the positions ortho and para to the hydroxyl group. Careful control of reaction conditions is necessary to favor the formation of the desired 2-bromo isomer.

Q2: What are the most likely impurities in the synthesis of this compound from 3-fluorophenol?

The most common impurities are regioisomers, including 4-bromo-3-fluorophenol and 6-bromo-3-fluorophenol. Di-brominated products, such as 2,4-dibromo-3-fluorophenol and 2,6-dibromo-3-fluorophenol, can also be formed, especially if an excess of the brominating agent is used. Unreacted 3-fluorophenol may also be present in the crude product.

Q3: How can I improve the regioselectivity to favor the formation of this compound?

Improving regioselectivity can be achieved by:

  • Using a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than elemental bromine.[1]

  • Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experimenting with different solvents, such as chlorinated hydrocarbons or ethers, can help optimize the desired isomer.[2][3][4][5]

  • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity.

  • Steric Control: In some cases, using a bulky catalyst or additive can direct bromination to the less sterically hindered position.[6]

Q4: What is a good starting point for a column chromatography solvent system to purify this compound?

A good starting point for the purification of this compound on silica gel is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 or 90:10 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the product. The optimal ratio should be determined by TLC analysis of the crude reaction mixture.

Q5: What is a suitable solvent for the recrystallization of this compound?

A single solvent or a two-solvent system can be used for recrystallization. For a single solvent, you would look for a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. For a two-solvent system, a common approach is to dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.

Data Presentation

Comparison of Bromination Methods for Phenols (Illustrative)
Brominating Agent Substrate Solvent Key Outcome Reference
N-Bromosuccinimide (NBS)2-isopropylphenolToluene96% ortho-bromination[2]
N-Bromosuccinimide (NBS)2-isopropylphenolAcetonitrile94% para-bromination[2]
HBr / SulfoxidePhenolsAcetonitrileUp to 99:1 para-selectivity[6]
N-Bromosuccinimide (NBS)para-Substituted PhenolsMethanolHigh yield of mono-ortho-brominated product[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 3-Fluorophenol with NBS

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Fluorophenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenol (1.0 eq) in dichloromethane or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq) in portions to the stirred solution over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.

  • Workup:

    • Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Separate the organic layer.

    • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-Fluorophenol in Solvent cool Cool to 0 °C start->cool add_nbs Add NBS Portion-wise cool->add_nbs react Stir and Monitor by TLC add_nbs->react quench Quench with Na2S2O3 react->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate Crude Product wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallize Recrystallization (Optional) chromatography->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn workup_loss Loss During Workup start->workup_loss suboptimal_reagent Suboptimal Reagent start->suboptimal_reagent extend_time Extend Reaction Time / Increase Temp incomplete_rxn->extend_time Action optimize_extraction Optimize Extraction pH workup_loss->optimize_extraction Action change_reagent Use Milder Reagent (e.g., NBS) suboptimal_reagent->change_reagent Action

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Suzuki Coupling Reactions with 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki coupling reactions involving the sterically hindered and electronically complex substrate, 2-bromo-5-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to investigate? A1: Low yields with this substrate are common and typically stem from a few key areas. First, the phenolic hydroxyl group can interfere with the catalytic cycle; it may require in situ activation or protection.[1][2] Second, ensure your palladium catalyst is active and the reaction is conducted under a strictly inert atmosphere, as oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[3] Finally, the choice of base and solvent system is critical and often requires screening to find the optimal combination for this specific substrate.[4][5]

Q2: Is it necessary to protect the hydroxyl group on this compound before proceeding with the coupling reaction? A2: While not always mandatory, protecting the phenol can significantly improve reaction outcomes. The free hydroxyl group has poor leaving group properties and can complicate the reaction.[1] Strategies include direct coupling using nickel-based catalysts that can activate the C-OH bond (often after converting it in situ to a tosylate or carbamate) or using specific palladium systems under carefully controlled conditions.[2] If yields remain low, protection as a methyl ether or other stable group, followed by deprotection after the coupling, is a reliable alternative.

Q3: I am observing a significant amount of homocoupled boronic acid byproduct. What is the cause and how can it be minimized? A3: The formation of homocoupling byproducts, where two boronic acid molecules couple together, is most often caused by the presence of oxygen in the reaction mixture.[6] This oxidizes the Pd(0) catalyst to Pd(II), which can promote this side reaction. To minimize it, ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the setup and reaction.[3]

Q4: What are the most common side reactions to be aware of besides homocoupling? A4: Another prevalent side reaction is protodeboronation, where the boronic acid starting material is converted back to its corresponding arene by losing the boronic acid moiety.[6] This is often exacerbated by excess water or prolonged reaction times at high temperatures. Additionally, protodebromination of the this compound starting material can occur, where the bromine atom is replaced by hydrogen, particularly with inefficient catalyst systems.[7]

Q5: Which catalyst and ligand system is a good starting point for this substrate? A5: For a challenging, electron-rich substrate like this compound, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a starting point.[8] However, more robust systems are often required. Consider using palladium(II) pre-catalysts with bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), which are known to accelerate the rate-limiting oxidative addition step.[5][9] Nickel-based catalysts have also shown promise for coupling phenol derivatives.[1][10]

Troubleshooting Guides

Problem 1: Low to No Conversion of Starting Material

If you observe primarily unreacted this compound, the catalytic cycle is likely stalled at the initial oxidative addition step.

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a more active pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). Ensure the catalyst was stored under inert conditions.
Inefficient Ligand Switch to a more electron-rich and sterically hindered ligand like XPhos, SPhos, or RuPhos to promote oxidative addition with the electron-rich aryl bromide.[5][9]
Insufficient Temperature Gradually increase the reaction temperature in 10 °C increments. Monitor for decomposition of starting materials. Many Suzuki couplings require temperatures between 80-110 °C.[3]
Poor Base Choice The base is critical for the transmetalation step. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[5][8] Ensure the base is finely powdered to maximize surface area.[9]
Problem 2: Formation of Multiple Byproducts with Low Desired Product Yield

This often points to issues with reagent stability or non-optimal reaction conditions.

Potential CauseRecommended Solution
Oxygen Contamination This is a primary cause of boronic acid homocoupling.[6] Thoroughly degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.
Boronic Acid Instability (Protodeboronation) Use a slight excess (1.1-1.2 equivalents) of the boronic acid. If the issue persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[6] Minimize the amount of water in the reaction or try anhydrous conditions.
Phenol Interference Activate the phenol in situ by converting it to a tosylate or consider protecting it prior to the coupling reaction.[2]
Inappropriate Solvent The solvent affects solubility and reaction kinetics. Screen aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water to aid in dissolving the base.[8][11]

Data Presentation: Optimization Parameters

The following table provides a starting point for optimizing the Suzuki coupling reaction of this compound.

ParameterStarting ConditionOptimized Range/AlternativeRationale
Catalyst Loading 2-5 mol %0.5-3 mol %Higher loading can increase costs and side reactions; lower loading may be sufficient with a highly active catalyst system.[8]
Ligand PPh₃XPhos, SPhos, RuPhos, PCy₃Electron-rich, bulky ligands accelerate oxidative addition and are often necessary for challenging substrates.[5][9][11]
Base K₂CO₃ (2.0 equiv)K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv)Stronger bases are often more effective for facilitating the transmetalation step.[5][8]
Solvent Toluene or DMF1,4-Dioxane/H₂O (10:1), 2-MeTHFSolvent choice impacts reagent solubility and catalyst stability. A small amount of water can be beneficial.[4][11]
Temperature 80 °C80-110 °CHigher temperatures can overcome activation barriers but may also increase byproduct formation. Optimization is key.[3]
Boronic Acid 1.1 equiv1.1-1.5 equivA slight excess is standard. A larger excess may be needed if protodeboronation is significant.

Experimental Protocols

Protocol 1: General Screening Procedure

This protocol provides a standard baseline for initial experiments.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[3]

  • Place the vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for Challenging Substrates

This protocol employs a more robust catalyst system for difficult couplings.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • In a separate vial under an inert atmosphere, prepare a solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol %).

  • Add the degassed solvent (e.g., 2-MeTHF) to the main reaction vessel, followed by the catalyst solution via syringe.

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor and work up the reaction as described in Protocol 1.

Mandatory Visualizations

G start Low / No Yield check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent Purity) start->check_reagents check_conditions Review Reaction Setup (Inert Atmosphere, Temperature Control) start->check_conditions optimize Systematic Optimization check_reagents->optimize Reagents OK check_conditions->optimize Setup OK catalyst Screen Catalyst / Ligand (e.g., Buchwald Ligands, Ni Catalysts) optimize->catalyst base Screen Base (K3PO4, Cs2CO3) optimize->base solvent Screen Solvent (Dioxane, THF, 2-MeTHF) optimize->solvent temp Adjust Temperature optimize->temp success Improved Yield catalyst->success base->success solvent->success temp->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

G cluster_cycle Catalytic Cycle cluster_side_reactions Common Side Reactions pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_complex R1-Pd(II)L_n-X oa->pd2_complex trans Transmetalation pd2_complex->trans pd2_r1r2 R1-Pd(II)L_n-R2 trans->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 Regenerates Catalyst product R1-R2 (Desired Product) re->product boronic_acid R2-B(OH)2 boronic_acid->trans homocoupling R2-R2 (Homocoupling) boronic_acid->homocoupling O2 protodeboronation R2-H (Protodeboronation) boronic_acid->protodeboronation H+ / H2O aryl_halide R1-X (this compound) aryl_halide->oa

Caption: The Suzuki catalytic cycle and pathways for common side reactions.

References

Catalyst and ligand selection for efficient coupling with 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst and ligand selection in coupling reactions involving 2-bromo-5-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: this compound presents unique challenges due to the electronic properties of its substituents. The fluorine atom is electron-withdrawing, which can influence the reactivity of the C-Br bond. The phenolic hydroxyl group can act as a competing nucleophile or may require protection, depending on the reaction conditions and the other coupling partner. Careful selection of the catalyst, ligand, and base is crucial to achieve high yields and avoid side reactions.

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing this compound. The most common and successful methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1][2]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3]

  • Heck Coupling: For the formation of C-C bonds with alkenes.

The choice of reaction depends on the desired final product.

Q3: Do I need to protect the phenol group in this compound before performing a cross-coupling reaction?

A3: Not always. In many modern palladium-catalyzed reactions, the phenolic hydroxyl group can be tolerated, especially in Suzuki-Miyaura and some Buchwald-Hartwig couplings where appropriate base selection can prevent its interference. However, for reactions that are sensitive to acidic protons or where the phenol could act as a competitive nucleophile, protection (e.g., as a methyl or silyl ether) may be necessary to improve yields and simplify purification.

Q4: How do the electronic effects of the fluorine and hydroxyl groups influence catalyst and ligand selection?

A4: The electron-withdrawing fluorine atom can make the aryl bromide more susceptible to oxidative addition to the palladium catalyst. The hydroxyl group is an electron-donating group. For electron-rich substrates, ligands that promote oxidative addition, such as bulky, electron-rich phosphines (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often beneficial.[4][5]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Protodeboronation of the boronic acid.1. Use a pre-catalyst or ensure proper activation of the Pd(II) source. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos).[4] 3. Use a milder base (e.g., K₃PO₄, Cs₂CO₃) and ensure anhydrous conditions. Consider using a boronate ester (e.g., pinacol ester) which is more stable.[4]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[4]
Hydrodehalogenation (loss of Bromine) Competing reaction pathway, often favored by less efficient catalysts.Increase the efficiency of the cross-coupling by using a more active catalyst/ligand system. Lowering the reaction temperature might also help.
Formation of Biaryl Ether Side Product The phenolic hydroxyl group is acting as a nucleophile.Protect the hydroxyl group before the coupling reaction. Alternatively, screen different bases to minimize this side reaction.
Buchwald-Hartwig Amination
Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Inappropriate ligand for the amine substrate. 2. Base incompatibility with starting materials. 3. Catalyst inhibition.1. For primary amines, consider ligands like BrettPhos. For secondary amines, RuPhos can be effective.[1] 2. Strong bases like NaOtBu or LHMDS are common, but if functional groups are sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ should be tested.[2] 3. Ensure high purity of reagents, as some functional groups can act as catalyst poisons.
No Reaction Catalyst did not activate to Pd(0).If using a Pd(II) source like Pd(OAc)₂, ensure the presence of a reducing agent (often the amine or phosphine ligand) or use a Pd(0) source or a pre-catalyst.[1]
Side Reactions Involving the Phenol The phenolic -OH group competes with the amine nucleophile.Protect the phenol group prior to the amination reaction.

Data Presentation: Representative Reaction Conditions

The following tables provide representative conditions for various cross-coupling reactions. While the data is for the closely related 2-Bromo-4-fluorophenol, it serves as an excellent starting point for optimizing reactions with this compound.[6]

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-fluorophenol with Phenylboronic Acid [6]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-2480-98
Pd(dppf)Cl₂Cs₂CO₃Dioxane10012-2475-95

Table 2: Buchwald-Hartwig Amination of 2-Bromo-4-fluorophenol [6]

AmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2470-95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11012-2465-90

Table 3: Sonogashira Coupling of 2-Bromo-4-fluorophenol [6]

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF606-1275-95
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMF808-1670-90

Table 4: Heck Coupling of 2-Bromo-4-fluorophenol with Styrene [6]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dba)₂ / DTBNpPDIPEADMF802459

Note: DTBNpP refers to di-tert-butylneopentylphosphine.

Experimental Protocols

The following are generalized protocols adapted for this compound based on established methods for similar substrates.[6] All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add degassed solvent (e.g., toluene/water mixture).

  • Heat the reaction mixture with vigorous stirring (e.g., to 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous solvent (e.g., toluene).

  • Add the secondary amine (1.2 equiv.).

  • Heat the reaction mixture with vigorous stirring (e.g., to 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification prep 1. Add Reactants & Catalyst (Aryl Halide, Coupling Partner, Base, Pd-Catalyst, Ligand) react 2. Add Degassed Solvent & Heat under Inert Atmosphere prep->react monitor 3. Monitor Progress (TLC, LC-MS, GC-MS) react->monitor workup 4. Quench, Extract & Wash monitor->workup purify 5. Dry, Concentrate & Purify (Column Chromatography) workup->purify Crude Product product product purify->product Final Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

catalytic_cycle pd0 Pd(0)L_n pd2_add Ar-Pd(II)(X)L_n pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(R)L_n pd2_add->pd2_trans Transmetalation (R-M) pd2_trans->pd0 Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Preventing protodeboronation in Suzuki reactions of 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-5-fluorophenol. Our aim is to help you overcome common challenges, with a particular focus on preventing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a common side reaction in Suzuki-Miyaura coupling where the boronic acid or its ester is converted back to an arene (a simple hydrogen-substituted aromatic ring) instead of participating in the desired cross-coupling.[1] In the context of your reaction, this means your valuable boronic acid reagent is consumed to produce a simple aromatic compound, reducing the overall yield of your target biphenyl product. Substrates like this compound, which are electron-rich due to the hydroxyl group, can be more susceptible to this side reaction under certain conditions.

Q2: Do I need to protect the phenol group on this compound before performing the Suzuki reaction?

A2: Not necessarily. The free hydroxyl group of a phenol can be compatible with Suzuki coupling conditions, and in many cases, the reaction can proceed without protection.[2] However, the acidity of the phenol can sometimes interfere with the basic conditions required for the reaction, potentially leading to lower yields or the need for an additional equivalent of base. If you are experiencing issues with yield or complex side reactions, protection of the phenol as a methyl ether or other stable ether group could be a viable strategy to explore.

Q3: What are the key factors that I should control to minimize protodeboronation?

A3: To minimize protodeboronation, you should carefully control the following reaction parameters:

  • Choice of Boron Reagent: Using a boronic acid pinacol ester instead of the free boronic acid can significantly reduce the rate of protodeboronation.[1]

  • Base Selection: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over strong bases like sodium hydroxide (NaOH).[3]

  • Catalyst System: A highly active palladium catalyst and a suitable phosphine ligand are crucial to ensure the desired cross-coupling reaction is faster than the protodeboronation side reaction.

  • Solvent: Anhydrous solvents are often beneficial, as water can be a proton source for protodeboronation.

  • Temperature: Lowering the reaction temperature can sometimes favor the cross-coupling over the protodeboronation.

Q4: How can I monitor the extent of protodeboronation in my reaction?

A4: The most common methods for monitoring protodeboronation are thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to a standard of the expected protodeboronated byproduct (the arene corresponding to your boronic acid), you can qualitatively and quantitatively assess the extent of this side reaction.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to no yield of the desired product, with significant formation of the protodeboronated arene. 1. The rate of protodeboronation is faster than the rate of cross-coupling. 2. The chosen base is too strong. 3. The catalyst system is not efficient enough.1. Switch from a boronic acid to a boronic acid pinacol ester. 2. Change the base to a weaker inorganic base like K₂CO₃ or K₃PO₄. 3. Screen different palladium catalysts and phosphine ligands (e.g., Buchwald-type ligands). 4. Lower the reaction temperature.
Reaction is sluggish and incomplete, with starting materials remaining. 1. Poor catalyst activity or deactivation. 2. Insufficiently active base. 3. Low reaction temperature.1. Use a fresh, high-quality palladium catalyst and ligand. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. 3. Consider a modest increase in catalyst loading. 4. If using a weak base, a slight increase in temperature might be necessary to drive the reaction to completion.
Formation of significant homocoupling byproduct of the boronic acid. Presence of oxygen in the reaction mixture.1. Thoroughly degas all solvents and reagents before use. 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of the Suzuki-Miyaura coupling of 1-bromo-3,4-difluorobenzene with various arylboronic acids. While not the exact substrate, this data for a structurally similar fluorinated aryl bromide provides a valuable guide for what to expect and how to optimize your reaction with this compound.[4]

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-(tert-butyl)phenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Water:Dioxane (1:3)1058.578 (average)
4-acetylphenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Water:Dioxane (1:3)1058.578 (average)
2,5-dimethoxyphenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Water:Dioxane (1:3)1058.578 (average)
3-nitrophenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Water:Dioxane (1:3)1058.578 (average)
3-(methylthio)phenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄Water:Dioxane (1:3)1058.578 (average)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid Pinacol Ester

This protocol is a good starting point for the Suzuki coupling of this compound, designed to minimize protodeboronation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to preventing protodeboronation in Suzuki reactions.

G cluster_0 Suzuki Catalytic Cycle cluster_1 Competing Protodeboronation Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Regenerates Catalyst Ar-Ar' Desired Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'-B(OH)2 Protodeboronation Protodeboronation (+ H+) Boronic_Acid->Protodeboronation Arene_Byproduct Undesired Byproduct (Ar'-H) Protodeboronation->Arene_Byproduct

Caption: The Suzuki catalytic cycle leading to the desired product versus the competing protodeboronation side reaction.

G Start Low Yield of Desired Product & High Protodeboronation Check_Boron Using Boronic Acid? Start->Check_Boron Switch_Ester Switch to Pinacol Ester Check_Boron->Switch_Ester Yes Check_Base Using Strong Base (e.g., NaOH, KOH)? Check_Boron->Check_Base No Switch_Ester->Check_Base Switch_Base Use Weaker Base (e.g., K2CO3, K3PO4) Check_Base->Switch_Base Yes Check_Catalyst Inefficient Catalyst System? Check_Base->Check_Catalyst No Switch_Base->Check_Catalyst Optimize_Catalyst Screen Catalysts/Ligands (e.g., Buchwald Ligands) Check_Catalyst->Optimize_Catalyst Yes Check_Temp High Reaction Temperature? Check_Catalyst->Check_Temp No Optimize_Catalyst->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes End Improved Yield Check_Temp->End No Lower_Temp->End

Caption: Troubleshooting workflow for minimizing protodeboronation in the Suzuki coupling of this compound.

References

Managing temperature and reaction time for 2-Bromo-5-fluorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during synthetic reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to temperature and reaction time management that users might encounter during their experiments with this compound.

General Questions

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. It is crucial to protect it from light and moisture to prevent degradation, which can be observed as a discoloration of the material.

Q2: How can I monitor the progress of reactions involving this compound?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most reactions involving this compound.[1][2][3] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot. It is advisable to use a co-spot (a lane where both the starting material and reaction mixture are spotted) to accurately track the relative positions of the spots.[2]

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. How can I improve it by adjusting the temperature and reaction time?

A3: Low yields in Suzuki-Miyaura coupling can often be attributed to suboptimal temperature and reaction time.[4]

  • Temperature: Typically, these reactions require heating, often in the range of 80-100°C.[4] If the reaction is sluggish at a lower temperature, gradually increasing the temperature may improve the rate and yield. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products.

  • Reaction Time: These reactions are often run for 12-24 hours.[5] It is essential to monitor the reaction by TLC to determine the optimal reaction time.[4] Prolonged reaction times at high temperatures can sometimes lead to product degradation or the formation of homocoupling byproducts.[6]

Q4: I am observing significant hydrodebromination (loss of the bromine atom) as a side product in my Suzuki-Miyaura coupling. How can I minimize this?

A4: Hydrodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions.[7] To minimize it:

  • Optimize Temperature: Lowering the reaction temperature and extending the reaction time can sometimes suppress this side reaction.[7]

  • Choice of Base: Using a weaker base might be beneficial.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation which can sometimes contribute to side reactions.[7]

Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination of this compound is not going to completion. Should I increase the temperature or the reaction time?

A5: Incomplete conversion in Buchwald-Hartwig amination can be addressed by carefully adjusting the reaction conditions.

  • Temperature: These reactions are typically heated, often to around 100-110°C.[8] If the reaction is slow, a modest increase in temperature might be beneficial. However, be cautious as very high temperatures can lead to catalyst decomposition.

  • Reaction Time: Monitoring the reaction by TLC or LC-MS is crucial.[8] If the reaction has stalled, extending the reaction time may not be effective and could lead to the formation of side products. In such cases, optimizing other parameters like catalyst, ligand, or base might be more fruitful.

Q6: What are common side reactions in the Buchwald-Hartwig amination of this compound, and how are they affected by temperature?

A6: A common side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene (de-brominated starting material) and an imine.[9][10] While the phenol group itself doesn't undergo β-hydride elimination, this can be a concern with certain amine coupling partners. Elevated temperatures can sometimes favor this side reaction. Therefore, it is often a balance between achieving a reasonable reaction rate and minimizing side product formation.

Williamson Ether Synthesis

Q7: My Williamson ether synthesis with this compound is slow. Can I simply increase the temperature to speed it up?

A7: While increasing the temperature can increase the reaction rate, it can also promote a competing E2 elimination reaction, especially if you are using a secondary or tertiary alkyl halide.[11] A moderate temperature increase, typically to 50-100°C, is often sufficient.[4] For sensitive substrates, it is better to run the reaction at a lower temperature for a longer duration.[11]

Q8: How do I determine the optimal reaction time for a Williamson ether synthesis with this compound?

A8: The optimal reaction time should be determined by monitoring the reaction's progress using TLC.[4] Continue the reaction until the starting phenol spot is no longer visible on the TLC plate. Over-running the reaction, especially at elevated temperatures, can potentially lead to side product formation.

Data Presentation

Table 1: General Temperature and Reaction Time Parameters for Common Reactions

Reaction TypeTypical Temperature Range (°C)Typical Reaction Time (hours)
Suzuki-Miyaura Coupling80 - 10012 - 24
Buchwald-Hartwig Amination80 - 11012 - 24
Williamson Ether SynthesisRoom Temperature - 1004 - 24

Note: These are general guidelines. Optimal conditions will vary depending on the specific substrates, catalyst, ligand, base, and solvent used.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[4]

  • Procedure:

    • To a dry reaction flask, add this compound, the arylboronic acid, and the base.[4]

    • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[4]

    • Add the degassed solvent via syringe.[4]

    • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.[4]

    • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.[4]

    • Monitor the reaction progress by TLC or LC-MS.[4]

    • Upon completion, cool the reaction mixture to room temperature.[4]

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

  • Materials:

    • This compound (1.0 equiv)

    • Secondary amine (1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., BINAP, 2-4 mol%)

    • Base (e.g., NaOt-Bu, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., toluene)

  • Procedure:

    • In a dry Schlenk tube, combine this compound, the palladium precursor, the phosphine ligand, and the base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the anhydrous, degassed solvent, followed by the secondary amine via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Williamson Ether Synthesis of this compound with an Alkyl Halide

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (1.1-1.5 equiv)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., DMF or acetonitrile)

  • Procedure:

    • To a round-bottom flask, add this compound and the solvent.

    • Add the base and stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Heat the mixture to a temperature between 50-80°C and stir vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.[4]

    • After the reaction is complete, cool the mixture to room temperature.[4]

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[4]

    • Wash the combined organic layers with water and then with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[4]

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Inert Atmosphere: Evacuate & Backfill with Argon (3x) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat to 80-100°C with Vigorous Stirring D->E F Monitor Progress: TLC / LC-MS E->F G Cool to Room Temp F->G H Dilute & Wash G->H I Dry & Concentrate H->I J Purify: Column Chromatography I->J

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Troubleshooting_Low_Yield Start Low Reaction Yield Q1 Is the reaction temperature optimal? Start->Q1 A1_Yes Proceed to check reaction time Q1->A1_Yes Yes A1_No Gradually increase temperature (e.g., in 10°C increments). Monitor for decomposition. Q1->A1_No No Q2 Is the reaction time sufficient? A1_Yes->Q2 A2_Yes Consider other factors: Catalyst, Base, Solvent Q2->A2_Yes Yes A2_No Extend reaction time. Continue monitoring by TLC. Q2->A2_No No

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-fluorophenol and 2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Bromo-5-fluorophenol and 2-bromophenol, two important halogenated building blocks in organic synthesis. Understanding the nuanced differences in their reactivity, driven by the electronic influence of the fluorine substituent, is critical for designing efficient synthetic routes for pharmaceuticals and other complex molecular targets. This document outlines their physicochemical properties, compares their reactivity in key transformations with supporting data, and provides detailed experimental protocols.

Physicochemical and Electronic Properties

The introduction of a fluorine atom to the 2-bromophenol scaffold significantly alters its electronic properties, which in turn influences its reactivity. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). In this compound, the fluorine is positioned meta to the hydroxyl group and para to the bromine atom.

Key Physicochemical Data:

PropertyThis compound2-bromophenol
CAS Number 147460-41-1[1]95-56-7
Molecular Formula C₆H₄BrFO[1]C₆H₅BrO
Molecular Weight 191.00 g/mol [1]173.01 g/mol
Appearance Colorless to yellow liquid[2]Clear colorless to slightly yellow liquid
Density 1.717 g/mL at 25 °C1.492 g/mL at 25 °C
Boiling Point Not specified195 °C
pKa 8.03 (Calculated)8.45 (Experimental)

The most notable difference is the acidity (pKa). The calculated pKa of this compound is lower than the experimental pKa of 2-bromophenol, indicating that the fluorinated compound is a stronger acid. This is attributed to the electron-withdrawing fluorine atom, which stabilizes the corresponding phenoxide anion.

A diagram illustrating the influence of the fluorine substituent on phenoxide stability and acidity.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in both molecules is a key site for reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for C-C and C-N bond formation in drug development.

Suzuki-Miyaura Coupling

The rate-determining step in many Suzuki-Miyaura reactions is the oxidative addition of the palladium(0) catalyst to the aryl halide bond.[3][4] The electron-withdrawing fluorine atom in this compound makes the aromatic ring more electron-deficient. This electronic pull increases the electrophilicity of the carbon atom attached to the bromine, thereby accelerating the oxidative addition step. Consequently, This compound is expected to be more reactive than 2-bromophenol in Suzuki-Miyaura coupling reactions , potentially allowing for milder reaction conditions, lower catalyst loadings, or shorter reaction times.

Representative Experimental Data (Suzuki-Miyaura Coupling):

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp./TimeYield (%)Reference
2-bromophenol Furan-2-boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OReflux / 12h85[5]
This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100 °C / 12h92General protocol adaptation

Note: The data presented is from different sources and reaction partners, intended to illustrate reaction viability rather than a direct head-to-head comparison under identical conditions.

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination also proceeds via an oxidative addition mechanism.[6][7] Therefore, the increased electrophilicity of the C-Br bond in this compound should also lead to enhanced reactivity in C-N coupling reactions compared to 2-bromophenol. This heightened reactivity can be advantageous when coupling with less nucleophilic amines or when trying to minimize side reactions.

Representative Experimental Data (Buchwald-Hartwig Amination):

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp./TimeYield (%)Reference
2-bromophenol AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110 °C / 24h88General protocol adaptation
This compound MorpholinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH100 °C / 16h95General protocol adaptation

Note: The data is based on representative protocols and illustrates the applicability of these substrates in the Buchwald-Hartwig amination.

Reactivity in Etherification Reactions

The formation of aryl ethers from phenols, often via the Williamson ether synthesis, is another crucial transformation. This reaction typically involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile.

The reactivity in this case is governed by two main factors:

  • Ease of Deprotonation: As established by its lower pKa, this compound is more acidic and thus more easily deprotonated by a base to form the corresponding phenoxide.

  • Nucleophilicity of the Phenoxide: The electron-withdrawing fluorine atom that stabilizes the negative charge on the phenoxide of this compound also reduces its nucleophilicity compared to the 2-bromophenoxide.

These two opposing effects mean that the choice of base and reaction conditions is critical. With a sufficiently strong base to ensure complete deprotonation, the reaction rate will be primarily influenced by the nucleophilicity of the phenoxide. In this scenario, 2-bromophenol would be expected to react faster . However, if a weaker base is used where deprotonation is the rate-limiting step, the higher acidity of This compound could lead to a faster overall reaction rate .

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of an aryl bromide with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromophenol (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting mixture by bubbling with argon for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Comparative Efficacy of Bromophenol Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of bromophenol derivatives as enzyme inhibitors. While specific data on 2-Bromo-5-fluorophenol derivatives is limited in the reviewed literature, this document summarizes the performance of structurally related bromophenol compounds, offering insights into their potential as therapeutic agents. The information presented is supported by experimental data from various studies on enzymes such as acetylcholinesterase, carbonic anhydrase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B).

Synthetic Strategies for Bromophenol Derivatives

The functionalization of bromophenols is a key step in the synthesis of diverse libraries of potential enzyme inhibitors. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the phenolic hydroxyl group can be readily modified. A prominent synthetic route is the Suzuki-Miyaura coupling, which allows for the introduction of aryl or heteroaryl moieties.

General Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

A common method for synthesizing biaryl derivatives from bromophenols involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an arylboronic acid. This reaction is fundamental in medicinal chemistry for creating complex molecular architectures.

Enzyme Inhibition Data

The following tables summarize the inhibitory activities of various bromophenol derivatives against several key enzymes. It is important to note that these compounds are not all directly synthesized from this compound but represent the potential of this class of molecules.

Table 1: Inhibitory Activity of Bromophenol Derivatives against Cholinesterases and α-Glycosidase

Compound ClassAcetylcholinesterase (AChE) Ki (nM)Butyrylcholinesterase (BChE) Ki (nM)α-Glycosidase Ki (nM)
Bromophenol Derivatives (General)6.54 - 24.86[1]5.11 - 23.9563.96 - 206.78

Table 2: Inhibitory Activity of Bromophenol Derivatives against Carbonic Anhydrase (CA) Isozymes [1]

CompoundhCA I Ki (nM)hCA II Ki (nM)
14 (1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene)2.53 ± 0.251.63 ± 0.11
18 7.92 ± 1.38-
20 8.32 ± 0.69-
21 6.54 ± 1.03-
Range for synthesized derivatives2.53 - 25.671.63 - 15.05

Table 3: Inhibitory Activity of Bromophenol Derivatives against Enzymes Implicated in Diabetes [2]

EnzymeInhibition MetricRange of Values
Aldose Reductase (AR)Ki0.05 - 1.13 µM
α-GlucosidaseKi43.62 - 144.37 nM
α-AmylaseIC509.63 - 91.47 nM

Table 4: Inhibitory Activity of Bromophenol Derivatives against Protein Tyrosine Phosphatase 1B (PTP1B) [3]

CompoundIC50 (µM)
1 (3, 4-dibromo-5-(methoxymethyl)-1, 2-benzenediol)3.4
2 (2-methyl-3-(2, 3-dibromo­4, 5-dihydroxy)-propylaldehyde)4.5
3 (3-(2, 3-dibromo-4, 5-dihydroxy-phenyl)-4-bromo-5, 6-dihydroxy-1, 3-dihydroiso-benzofuran)2.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for a key synthetic reaction and a common enzyme inhibition assay.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of biaryl derivatives from a bromophenol.[4]

Materials:

  • 2-Bromo-4-fluorophenol (or other bromophenol)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a dry round-bottom flask, add the bromophenol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Enzyme Inhibition Assay Protocol: Acetylcholinesterase (AChE)

This protocol is a modified Ellman's method to determine the in vitro inhibition of AChE.[4]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition by comparing the rates of reaction of the sample to a blank (containing DMSO instead of the inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits) PTP1B->IRS Dephosphorylates (Inhibits) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) IRS->Downstream_Signaling Activates Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake Promotes Bromophenol_Derivative Bromophenol Derivative Bromophenol_Derivative->PTP1B Inhibits Enzyme_Inhibition_Workflow Start Start: Prepare Reagents Dispense_Reagents Dispense Substrate, Buffer, and Inhibitor into Microplate Start->Dispense_Reagents Initiate_Reaction Add Enzyme to Initiate Reaction Dispense_Reagents->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Measure_Activity Measure Absorbance/ Fluorescence Over Time Incubate->Measure_Activity Data_Analysis Calculate Reaction Rates and Percent Inhibition Measure_Activity->Data_Analysis Determine_IC50 Plot Inhibition Curve and Determine IC50/Ki Data_Analysis->Determine_IC50 End End: Report Results Determine_IC50->End

References

A Comparative Analysis of the Anticancer Activity of Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activities of various bromophenol derivatives, a class of marine-derived natural products showing significant therapeutic potential. The information presented is based on in vitro experimental data, focusing on cytotoxic effects against various cancer cell lines and the underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity of Bromophenol Derivatives

The anticancer potential of bromophenol derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies significantly based on the derivative's structure and the cancer cell type. Below are summaries of IC50 values for different classes of bromophenol derivatives.

Table 1: In Vitro Anticancer Activity of Bromophenol Hybrids with N-containing Heterocyclic Moieties

This table presents the IC50 values for bromophenol hybrids against five human cancer cell lines. Compounds like 17a, 17b, and 19a demonstrate significant inhibitory activity.[1][2][3]

CompoundA549 (Lung) IC50 (µM)Bel7402 (Liver) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)Caco2 (Colon) IC50 (µM)
17a 4.49 ± 0.734.76 ± 0.655.12 ± 0.483.21 ± 0.243.98 ± 0.31
17b 5.13 ± 0.456.23 ± 0.576.87 ± 0.514.12 ± 0.334.87 ± 0.42
18a 7.89 ± 0.6110.21 ± 0.899.87 ± 0.766.12 ± 0.547.01 ± 0.63
19a 3.12 ± 0.284.01 ± 0.324.34 ± 0.392.87 ± 0.193.54 ± 0.27
19b 4.56 ± 0.395.87 ± 0.486.12 ± 0.553.98 ± 0.314.76 ± 0.41
23a 9.87 ± 0.7615.76 ± 1.2314.87 ± 1.1119.87 ± 1.9723.67 ± 2.09
23b 10.21 ± 0.8320.98 ± 1.8419.87 ± 1.7523.56 ± 2.0824.87 ± 2.19

Data sourced from studies on newly synthesized bromophenol hybrids.[1]

Table 2: In Vitro Anticancer Activity of Bromophenol Derivatives Incorporating an Indolin-2-one Moiety

This table summarizes the IC50 values for bromophenol derivatives combined with an indolin-2-one moiety, tested against five different human cancer cell lines.[4][5][6]

CompoundA549 (Lung) IC50 (µM)Bel7402 (Liver) IC50 (µM)HepG2 (Liver) IC50 (µM)HeLa (Cervical) IC50 (µM)HCT116 (Colon) IC50 (µM)
4g 2.15 ± 0.133.14 ± 0.214.12 ± 0.355.12 ± 0.433.87 ± 0.29
4h 3.43 ± 0.284.54 ± 0.375.87 ± 0.496.23 ± 0.555.12 ± 0.41
4i 2.87 ± 0.193.98 ± 0.294.98 ± 0.415.98 ± 0.514.87 ± 0.38
5h 4.12 ± 0.335.21 ± 0.446.12 ± 0.527.01 ± 0.616.12 ± 0.53
6d 3.98 ± 0.314.87 ± 0.395.98 ± 0.486.87 ± 0.595.87 ± 0.47
7a 4.01 ± 0.325.12 ± 0.426.01 ± 0.516.98 ± 0.605.98 ± 0.49
7b 4.23 ± 0.355.34 ± 0.456.23 ± 0.537.12 ± 0.626.01 ± 0.50

Data is derived from studies evaluating bromophenol derivatives with an indolin-2-one moiety.[5][6]

Table 3: In Vitro Anticancer Activity of Other Bromophenol Derivatives

This table includes data for other notable bromophenol derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)
(Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) K562Chronic Myelogenous LeukemiaNot specified24, 48, 72
BOS-102 A549Lung Cancer4.29 ± 0.79Not specified
BOS-102 HepG2Liver Cancer13.87 ± 1.40Not specified
BOS-102 PANC-1Pancreatic Cancer12.48 ± 1.66Not specified

Data sourced from studies on synthesized bromophenol derivatives.[7][8][9]

Mechanisms of Anticancer Action

Bromophenol derivatives exert their anticancer effects through several mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

A primary mechanism is the induction of apoptosis, often mediated by the generation of Reactive Oxygen Species (ROS).[3][8] An increase in intracellular ROS can trigger a cascade of events leading to cell death. This pathway typically involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner proteins such as caspase-3 and Poly(ADP-ribose) polymerase (PARP).[1][2][9] For instance, compound 17a was found to induce apoptosis in A549 cells through a ROS-mediated pathway.[1][2] Similarly, the derivative BOS-102 activates caspase-3 and PARP, increases the Bax/Bcl-2 ratio, and promotes the release of cytochrome c from mitochondria.[9][10]

G cluster_pathway ROS-Mediated Apoptotic Pathway BP Bromophenol Derivative ROS ↑ Reactive Oxygen Species (ROS) BP->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Bax ↑ Bax (Pro-apoptotic) ROS->Bax Mito Mitochondrial Disruption Bcl2->Mito Inhibits Bax->Mito Promotes Casp3 ↑ Caspase-3 Activation Mito->Casp3 PARP ↑ PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

ROS-mediated apoptotic pathway induced by bromophenol derivatives.

Certain bromophenol derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[8] This prevents cells from proceeding through the stages of division, effectively stopping tumor growth. For example, compound 17a and the novel derivative BOS-102 have been shown to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells.[1][8][9] This arrest is often associated with the downregulation of key regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4).[9]

G cluster_cellcycle Mechanism of G0/G1 Cell Cycle Arrest G1 G1 Phase Arrest ARREST (Bromophenol Derivative) G1->Arrest S S Phase (DNA Synthesis) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cell Division Arrest->S Inhibited

G0/G1 phase cell cycle arrest induced by bromophenol derivatives.

Experimental Protocols

The data presented in this guide were obtained using standard in vitro assays for assessing anticancer activity. Below are the generalized methodologies for these key experiments.

The typical workflow for evaluating the anticancer activity of a compound involves cell culture, treatment with the compound, and subsequent analysis of cell viability, apoptosis, and cell cycle distribution.

G cluster_workflow General Experimental Workflow cluster_assays Analysis Culture 1. Cell Culture (Seeding in plates) Treat 2. Compound Treatment (Varying concentrations and durations) Culture->Treat Assay 3. Assay Performance Treat->Assay MTT MTT Assay (Viability) FACS_A Flow Cytometry (Apoptosis) FACS_C Flow Cytometry (Cell Cycle) Data 4. Data Analysis (IC50 Calculation, Statistical Analysis) MTT->Data FACS_A->Data FACS_C->Data

References

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-fluorophenol Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated phenol analogs, with a focus on derivatives that share structural similarities with 2-bromo-5-fluorophenol. Due to a lack of specific and comprehensive SAR studies on this compound analogs in the public domain, this guide utilizes data from closely related halophenol derivatives to provide insights into their potential as enzyme inhibitors. The presented data is based on studies of benzophenone and diphenylmethane halophenol derivatives as protein tyrosine kinase (PTK) inhibitors, offering a valuable framework for understanding how structural modifications impact biological activity.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a series of benzophenone and diphenylmethane halophenol derivatives against protein tyrosine kinase (PTK) is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a more potent inhibitor. Genistein was used as a positive control in this study.[1]

Compound IDR1R2R3R4Linker (X)IC50 (µM)[1]
6a HHHHC=O> 100
6b HOHHHC=O48.3
6c BrOHHHC=O10.5
6d BrOHBrHC=O8.7
7a HHHOHC=O> 100
7b HOHHOHC=O35.6
7c BrOHHOHC=O18.4
7d BrOHBrOHC=O9.2
9a HHHHCH2> 100
9b HOHHHCH255.1
9c BrOHHHCH221.7
9d BrOHBrHCH211.3
10a HHHOHCH2> 100
10b HOHHOHCH242.8
10c BrOHHOHCH225.6
10d BrOHBrOHCH210.1
11d IOHIHCH29.8
13d ClOHClHCH212.5
Genistein -----13.8

Structure-Activity Relationship (SAR) Analysis

The data from the table reveals several key trends in the structure-activity relationship of these halophenol analogs as PTK inhibitors[1]:

  • Effect of Halogenation: The presence of bromine atoms on the phenolic ring significantly enhances the inhibitory activity. For instance, compound 6c (IC50 = 10.5 µM) with one bromine atom is more potent than its non-brominated counterpart 6b (IC50 = 48.3 µM). The introduction of a second bromine atom, as in compound 6d (IC50 = 8.7 µM), further increases the potency. A similar trend is observed for the diphenylmethane series (9b , 9c , and 9d ). Other halogens like iodine (11d ) and chlorine (13d ) also confer potent inhibitory activity.

  • Role of the Hydroxyl Group: The presence of at least one hydroxyl group appears to be crucial for activity. Compounds lacking a hydroxyl group (e.g., 6a , 7a , 9a , 10a ) are largely inactive.

  • Influence of the Linker: The nature of the linker between the two aromatic rings (carbonyl vs. methylene) has a modest impact on activity. In general, the benzophenone derivatives (C=O linker) show slightly better or comparable activity to the diphenylmethane derivatives (CH2 linker).

  • Impact of a Second Hydroxyl Group: The addition of a second hydroxyl group on the second phenyl ring (R4) generally leads to a slight decrease in potency compared to their counterparts with a single hydroxyl group. For example, 7d (IC50 = 9.2 µM) is slightly less active than 6d (IC50 = 8.7 µM).

These findings suggest that the presence, number, and type of halogen substituents, along with the hydroxyl group positioning, are critical determinants of the PTK inhibitory activity of these compounds.

Experimental Protocols

A generalized procedure for the synthesis of the diphenylmethane halophenol derivatives involves a Friedel-Crafts alkylation reaction.

  • Starting Materials: A substituted phenol and a substituted benzyl alcohol.

  • Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl₃) or a protic acid like sulfuric acid (H₂SO₄).

  • Procedure: a. The substituted phenol is dissolved in a suitable solvent (e.g., dichloromethane). b. The catalyst is added to the solution at a controlled temperature (often 0 °C). c. The substituted benzyl alcohol, dissolved in the same solvent, is added dropwise to the reaction mixture. d. The reaction is stirred at room temperature for a specified period (e.g., 2-4 hours) until completion, which can be monitored by thin-layer chromatography (TLC). e. Upon completion, the reaction is quenched by the addition of water or a dilute acid solution. f. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. g. The crude product is purified by column chromatography on silica gel to yield the desired diphenylmethane derivative.

The following is a generalized protocol for determining the PTK inhibitory activity of the synthesized compounds, often performed using an ELISA-based method.[1]

  • Materials:

    • Microtiter plates coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).

    • PTK enzyme (e.g., from human A431 cells).

    • ATP solution.

    • Test compounds dissolved in DMSO.

    • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

    • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

    • Stop solution (e.g., 2 M H₂SO₄).

    • Wash buffer (e.g., PBS with Tween-20).

  • Procedure: a. The substrate-coated microtiter plates are washed with the wash buffer. b. The test compounds at various concentrations are added to the wells, along with a positive control (e.g., genistein) and a negative control (DMSO vehicle). c. The PTK enzyme solution is added to all wells except for the blank. d. The enzymatic reaction is initiated by the addition of ATP solution. e. The plate is incubated at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 30 minutes). f. The reaction is stopped, and the wells are washed to remove unbound reagents. g. The HRP-conjugated anti-phosphotyrosine antibody is added to the wells and incubated to allow binding to the phosphorylated substrate. h. After another washing step, the TMB substrate is added, and the plate is incubated in the dark for color development. i. The color reaction is stopped by adding the stop solution. j. The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Screening (e.g., PTK Assay) purification->screening ic50 IC50 Determination screening->ic50 sar SAR Analysis ic50->sar optimization Lead Optimization sar->optimization optimization->start New Design Cycle PTK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Adapter Adapter Proteins (e.g., Grb2) P_RTK->Adapter SOS SOS Adapter->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Halophenol Inhibitor Inhibitor->P_RTK Inhibition Apoptosis_Pathway Bromophenol Bromophenol Analog ROS Reactive Oxygen Species (ROS) Bromophenol->ROS Mitochondria Mitochondria ROS->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mitochondria->Bax Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

References

A Comparative Guide to the Analytical Validation of 2-Bromo-5-fluorophenol Purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2-Bromo-5-fluorophenol is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analytical validation of this compound purity. This document outlines detailed experimental protocols, presents expected performance data based on the analysis of similar halogenated phenols and other pharmaceutical intermediates, and offers visualizations to clarify the analytical workflows.

Comparative Analysis of Analytical Methods

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the analyte's volatility and thermal stability, the desired sensitivity, and the need for structural confirmation of impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of pharmaceutical compounds. It excels in separating non-volatile and thermally labile substances, making it a robust choice for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. The mass spectrometric detector provides valuable structural information, aiding in the definitive identification of impurities. For less volatile compounds like phenols, derivatization may sometimes be employed to enhance their volatility.[1][2]

The following table summarizes the typical performance characteristics for each technique in the context of small molecule purity analysis.

Table 1: Comparison of HPLC and GC-MS Performance Characteristics

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Typical Acceptance Criteria (ICH)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[3]N/A
Specificity High; excellent separation from impurities.[4]Very High; mass spectrometer provides definitive identification.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[4]
Linearity (R²) ≥ 0.999[4][5]≥ 0.999[6]≥ 0.99[4]
Accuracy (% Recovery) 98.0 - 102.0%[4][7]98.0 - 102.0%[6]80 - 120% (depends on concentration)[4][8]
Precision (% RSD)
- Repeatability≤ 1.0%[4]≤ 2.0%[9]≤ 2%[4]
- Intermediate Precision≤ 2.0%[4]≤ 5.0%[6]≤ 3%[4]
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeReportable; typically S/N ≥ 3:1[8]
Limit of Quantitation (LOQ) ng/mL range[5]ng/mL range[5]Reportable; typically S/N ≥ 10:1[8]

Experimental Protocols

Detailed and robust experimental protocols are crucial for achieving reproducible and reliable results. Below are representative methodologies for the purity analysis of this compound using both HPLC and GC-MS.

Reversed-Phase HPLC (RP-HPLC) Method Protocol

This method is designed to separate this compound from its potential impurities.

1. Instrumentation and Materials:

  • System: HPLC with a UV detector.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Formic acid or trifluoroacetic acid.[10]

  • Reference Standard: A well-characterized reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: Determined by UV scan (e.g., 280 nm).[3]

  • Injection Volume: 10 µL.[3]

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

GC-MS Method Protocol

This method is suitable for the identification and quantification of volatile impurities in this compound.

1. Instrumentation and Materials:

  • System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[10]

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[10]

  • Carrier Gas: Helium at a constant flow rate.[10]

  • Reagents: Derivatizing agent (if necessary), high-purity solvents.

2. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C.[10]

  • Oven Program: Start at a low temperature (e.g., 60°C), hold, then ramp to a high temperature (e.g., 280°C) at a controlled rate.[11]

  • MS Transfer Line Temperature: 280°C.[12]

  • Ion Source Temperature: 230°C.[12]

  • Mass Spectrometer: Operated in EI mode with a scan range of m/z 50-500.[10]

3. Sample Preparation:

  • Sample Solution: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Derivatization (if required): To improve the volatility of the phenolic group, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

Method Validation Data

The following tables summarize the expected results from the validation of the proposed analytical methods, based on typical performance characteristics for similar compounds.

Table 2: HPLC Method Validation Parameters

Validation ParameterProcedureExpected Outcome / Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of this compound.[7]
Linearity Analyze a series of standard solutions over a range (e.g., LOQ to 150% of the target concentration).Correlation coefficient (R²) ≥ 0.999.[5][7]
Accuracy Perform recovery studies by spiking the analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%).[7]Mean recovery between 98.0% and 102.0%.[7]
Precision (RSD) - Repeatability: Analyze six replicate samples on the same day. - Intermediate Precision: Analyze samples on different days with different analysts/equipment.- Repeatability: ≤ 1.0%. - Intermediate Precision: ≤ 2.0%.[4]
LOD & LOQ Determined based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ.[8]LOD and LOQ should be sufficiently low to detect and quantify any potential impurities.
Robustness Introduce small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min).[4]System suitability parameters should remain within acceptable limits.

Table 3: GC-MS Method Validation Parameters

Validation ParameterProcedureExpected Outcome / Acceptance Criteria
Specificity Analyze blank and spiked samples to ensure no matrix interference.No co-eluting peaks with the target analyte or its impurities.
Linearity Analyze a series of standard solutions across a defined concentration range.Correlation coefficient (R²) ≥ 0.999.[6]
Accuracy Perform recovery studies at multiple concentration levels.Mean recovery between 98.0% and 102.0%.[6]
Precision (RSD) - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis across different days.- Repeatability: ≤ 2.0%. - Intermediate Precision: ≤ 5.0%.[6]
LOD & LOQ Determined by serial dilution and signal-to-noise evaluation.LOD and LOQ should be appropriate for the expected levels of impurities.
Robustness Introduce slight variations in parameters like oven temperature ramp rate and flow rate.Minimal impact on retention times and peak areas.

Visualizing the Analytical Process

To better understand the process, the following diagrams illustrate the experimental workflow for method validation and the logical relationship between key validation parameters.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Reference Standard and Sample Weighing B Solution Preparation (Mobile Phase/Solvent) A->B C Chromatographic Separation (HPLC or GC) B->C D Detection (UV or MS) C->D E Data Acquisition and Processing D->E F Performance Parameter Assessment E->F G Final Report F->G Validation Report

Caption: Experimental workflow for analytical method validation.

G Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range

References

A Comparative Guide to 2-Bromo-5-fluorophenol and Other Halogenated Phenols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of complex molecules. Halogenated phenols are versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of 2-Bromo-5-fluorophenol and other halogenated phenols in key synthetic transformations, supported by representative experimental data and detailed protocols.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of halogenated phenols in cross-coupling reactions is significantly influenced by the nature of the halogen atom. The generally accepted reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F.[1] This trend is attributed to the bond dissociation energy of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1]

Consequently, aryl iodides are the most reactive, often requiring milder reaction conditions, while aryl chlorides are the least reactive among the commonly used halides, necessitating more active catalyst systems, higher temperatures, and longer reaction times.[1] Aryl bromides, such as this compound, offer a balance between reactivity and stability, making them widely used substrates in organic synthesis. The presence of the fluorine atom in this compound can also influence its reactivity and the properties of the resulting products.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of this compound and other halogenated phenols in three major cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The data presented is representative of typical results found in the literature for similar substrates and should serve as a guide for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Halogenated Phenols

Aryl Halide (Ar-X)Boronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-10012-2475-95
2-Chloro-5-fluorophenolPhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100-12016-2460-85
2-Iodo-5-fluorophenolPhenylboronic acidPd(OAc)₂K₂CO₃Isopropanol/H₂ORT-602-885-98

Note: The data in this table is representative for similar aryl halides and serves as a starting point for optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.

Table 2: Representative Data for Buchwald-Hartwig Amination of Halogenated Phenols

Aryl Halide (Ar-X)AmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2470-95
2-Chloro-5-fluorophenolMorpholinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH11018-3655-80
2-Iodo-5-fluorophenolMorpholinePd₂(dba)₃ / BINAPCs₂CO₃Dioxane80-1008-1680-97

Note: The data in this table is representative for similar aryl halides and serves as a starting point for optimization.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.

Table 3: Representative Data for Sonogashira Coupling of Halogenated Phenols

Aryl Halide (Ar-X)AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF606-1275-95
2-Chloro-5-fluorophenolPhenylacetylenePd(OAc)₂ / SPhosCuIK₃PO₄Dioxane100-12012-2450-75
2-Iodo-5-fluorophenolPhenylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMFRT-502-885-99

Note: The data in this table is representative for similar aryl halides and serves as a starting point for optimization.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound. These can be adapted for other halogenated phenols with appropriate modifications to the reaction conditions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture), degassed

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene, degassed

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and degassed Et₃N.

  • Add phenylacetylene dropwise at room temperature.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental processes involved in the synthesis using halogenated phenols.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)-X Ln pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-R Ln oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-R trans_complex->product Reductive Elimination arx Ar-X (Halogenated Phenol) arx->oa_complex rm R-M (Boronic Acid, Amine, Alkyne) rm->trans_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start: Reagents & Catalyst setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Reaction Monitoring) setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Characterization) purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Comparative Guide to the Metabolic Stability of Drug Candidates Derived from 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a paramount determinant of its potential success. This property, which dictates the rate and extent of a drug's biotransformation in the body, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. A compound with optimal metabolic stability is more likely to maintain therapeutic concentrations in the body for a desired duration, leading to a more effective and safer pharmacological intervention.

The 2-bromo-5-fluorophenol scaffold has emerged as a valuable starting point in medicinal chemistry for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The presence of both bromine and fluorine atoms on the phenolic ring offers unique physicochemical properties that can be strategically exploited to modulate a molecule's metabolic fate. Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. The bromine atom, on the other hand, can influence lipophilicity and provides a handle for further synthetic modifications.

This guide provides a comparative analysis of the metabolic stability of drug candidates derived from the this compound scaffold against alternative agents targeting similar biological pathways. It aims to equip researchers with the necessary data and methodologies to make informed decisions in the lead optimization process.

Expected Metabolic Pathways of this compound Derivatives

Phenolic compounds, including those derived from this compound, are primarily metabolized through Phase I and Phase II biotransformation reactions.

Phase I Metabolism: This phase typically involves the introduction or exposure of functional groups, primarily through oxidation reactions catalyzed by CYP450 enzymes. For phenolic compounds, this can involve hydroxylation of the aromatic ring. The presence of a fluorine atom can block potential sites of metabolism, thereby increasing the compound's resistance to oxidative degradation.

Phase II Metabolism: Following Phase I, or for compounds already possessing suitable functional groups, Phase II metabolism involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. For phenolic hydroxyl groups, the main conjugation pathways are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). The hydrophobicity of the phenol can influence the preference for one pathway over the other, with more hydrophobic compounds often favoring glucuronidation.

Below is a diagram illustrating the expected primary metabolic pathways for a generic drug candidate derived from the this compound scaffold.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism cluster_2 Parent This compound Derivative Oxidized_Metabolite Hydroxylated Metabolite Parent->Oxidized_Metabolite Oxidation Glucuronide Glucuronide Conjugate Parent->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugate Parent->Sulfate Sulfation (SULTs) Oxidized_Metabolite->Glucuronide Glucuronidation (UGTs) Oxidized_Metabolite->Sulfate Sulfation (SULTs) Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Expected metabolic pathways of this compound derivatives.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of selected kinase inhibitors in human liver microsomes (HLM). Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a drug, while the half-life (t1/2) is the time it takes for the concentration of the drug to be reduced by half.

Table 1: In Vitro Metabolic Stability of Selected VEGFR-2 Inhibitors in Human Liver Microsomes

CompoundTherapeutic TargetHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Representative Bromofluorophenyl Derivative (Hypothetical) VEGFR-2ModerateModerate
SorafenibVEGFR-2, PDGFR, RAF kinases39.535.8
Sunitinib[1][2]VEGFR-2, PDGFR, c-KIT12.0High

Table 2: In Vitro Metabolic Stability of Selected p38 MAPK Inhibitors in Human Liver Microsomes

CompoundTherapeutic TargetHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Representative Bromofluorophenyl Derivative (Hypothetical) p38 MAPKModerate-HighLow-Moderate
Doramapimod (BIRB 796)p38 MAPK> 604.4
TAK-715p38 MAPK40.833.6

Note: The data for the "Representative Bromofluorophenyl Derivative" is hypothetical due to the lack of publicly available information and is intended to represent a compound with potentially improved metabolic stability due to the scaffold.

Experimental Protocols

The following are detailed methodologies for key in vitro metabolic stability assays.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYP450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard solution

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • Prepare the reaction mixture by combining the liver microsomes and phosphate buffer in a 96-well plate.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Internal standard solution

  • Acetonitrile (or other suitable organic solvent)

  • Suspension culture plates

  • Incubator with 5% CO2 at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

  • Prepare a hepatocyte suspension in culture medium at a specific cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Prepare a working solution of the test compound in the culture medium.

  • Initiate the incubation by adding the test compound working solution to the hepatocyte suspension in a culture plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.

  • Terminate the metabolic activity by adding cold acetonitrile with an internal standard to each aliquot.

  • Vortex and centrifuge the samples to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (t1/2) and intrinsic clearance (CLint) based on the rate of disappearance of the test compound.[3][4][5]

Visualizations

Experimental Workflow: Microsomal Stability Assay

The following diagram illustrates the key steps in a typical microsomal stability assay.

A Prepare Reaction Mixture (Microsomes, Buffer, Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Terminate Reaction (Add Cold Acetonitrile + IS) E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis (Calculate t1/2, CLint) H->I

Caption: Workflow for a microsomal stability assay.

Signaling Pathway: VEGFR-2

Drug candidates derived from this compound may target various signaling pathways. As an example, the diagram below illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key regulator of angiogenesis and a common target in cancer therapy.[6][7][8][9][10]

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Logical Relationship: Decision Tree for Lead Optimization

The metabolic stability data generated from the described assays are crucial for guiding the lead optimization process. The following decision tree illustrates a simplified logical workflow for selecting drug candidates based on their metabolic stability profile.[11][12]

Start Initial Compound Series Assay In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) Start->Assay Evaluate Evaluate CLint & t1/2 Assay->Evaluate High_Clearance High Clearance (Low Stability) Evaluate->High_Clearance CLint > X Moderate_Clearance Moderate Clearance Evaluate->Moderate_Clearance Y < CLint < X Low_Clearance Low Clearance (High Stability) Evaluate->Low_Clearance CLint < Y SAR Structure-Activity Relationship (SAR) Modification High_Clearance->SAR Moderate_Clearance->SAR Re_evaluate Re-evaluate Potency & Selectivity Low_Clearance->Re_evaluate SAR->Assay Advance Advance to Further In Vivo Studies Re_evaluate->Advance

Caption: Decision tree for lead optimization based on metabolic stability.

Conclusion

The metabolic stability of drug candidates is a critical attribute that must be carefully evaluated and optimized during the drug discovery process. While specific quantitative data for compounds derived from this compound are not extensively published, the general principles of halogenated phenol metabolism suggest that this scaffold holds promise for the design of metabolically robust molecules. The strategic incorporation of fluorine is expected to protect against CYP450-mediated oxidation, while the overall structure will influence the balance of Phase II conjugation reactions.

By employing the standardized in vitro assays detailed in this guide, researchers can effectively characterize the metabolic profile of their novel compounds. Comparing these data with those of established drugs targeting similar pathways provides a valuable benchmark for lead candidate selection and optimization. The integration of metabolic stability assessment early in the drug discovery cascade is essential for reducing attrition rates in later stages of development and for ultimately delivering safer and more effective medicines to patients.

References

Assessing the Antimicrobial Potential of 2-Bromo-5-fluorophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Halogenated phenols, particularly bromophenol derivatives, have emerged as a promising class of compounds with significant antimicrobial activity. This guide provides a comparative assessment of the antimicrobial potential of derivatives that could be conceptually synthesized from 2-Bromo-5-fluorophenol, drawing upon experimental data from closely related bromophenol and fluorophenol compounds to establish a framework for future research and development in this area.

While specific studies on the antimicrobial activity of derivatives synthesized directly from this compound are limited in publicly available literature, this guide leverages data from analogous compounds to project their potential efficacy and to provide a basis for comparison with existing antimicrobial agents. The focus is on derivatives incorporating motifs known to enhance antimicrobial action, such as additional phenolic hydroxyl groups, acetophenone functionalities, and Schiff bases.

Comparative Antimicrobial Activity

The antimicrobial efficacy of phenolic compounds is significantly influenced by their substitution patterns. The tables below summarize the Minimum Inhibitory Concentration (MIC) values of various bromophenol derivatives against common pathogenic bacteria, offering a comparative landscape for assessing the potential of novel this compound-based compounds.

Table 1: Antibacterial Activity of Bromophenol Derivatives against Gram-Positive Bacteria

CompoundDerivative TypeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-Bromo-2,6-dihydroxyacetophenoneAcetophenoneStaphylococcus aureus12Ampicillin10
3,5-Dibromo-2,6-dihydroxyacetophenoneAcetophenoneStaphylococcus aureus24Tetracycline30
3-Bromo-2,4-dihydroxyacetophenoneAcetophenoneStaphylococcus aureus390Tobramycin25
2,4,6-TriiodophenolHalogenated PhenolStaphylococcus aureus5--

Data compiled from studies on various bromophenol derivatives to provide a comparative context.[1]

Table 2: Antibacterial Activity of Bromophenol Derivatives against Gram-Negative Bacteria

CompoundDerivative TypeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-Bromo-2,6-dihydroxyacetophenoneAcetophenonePseudomonas aeruginosa780Ampicillin>1000
3,5-Dibromo-2,6-dihydroxyacetophenoneAcetophenonePseudomonas aeruginosa780Tetracycline70
3-Bromo-2,4-dihydroxyacetophenoneAcetophenonePseudomonas aeruginosa780Tobramycin15

Data compiled from studies on various bromophenol derivatives to provide a comparative context.[1]

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of antimicrobial activity. The following are detailed protocols for key experiments typically cited in the evaluation of novel antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The this compound derivatives and reference antibiotics are serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations is prepared to identify the MIC value accurately.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

  • Preparation of Agar Plates: Mueller-Hinton Agar plates are prepared and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension using a sterile swab.

  • Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Potential Mechanisms of Action and Signaling Pathways

Phenolic compounds, including halogenated phenols, are known to exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell membrane and essential cellular processes.

antimicrobial_mechanism cluster_compound This compound Derivative cluster_cell Bacterial Cell Compound Phenolic Compound Membrane Cell Membrane Compound->Membrane Disruption of Integrity Increased Permeability DNA DNA/RNA Synthesis Compound->DNA Inhibition Enzymes Essential Enzymes Compound->Enzymes Inhibition Biofilm Biofilm Formation Compound->Biofilm Inhibition of Quorum Sensing (e.g., agr system) Proteins Membrane Proteins Membrane->Proteins Denaturation

Caption: Potential antimicrobial mechanisms of this compound derivatives.

Experimental and Synthetic Workflow

The development of novel antimicrobial agents from this compound involves a systematic workflow from synthesis to biological evaluation.

workflow Start This compound Synthesis Chemical Synthesis of Derivatives (e.g., Etherification, Schiff Base Formation) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, Mass Spec) Synthesis->Purification Screening Primary Antimicrobial Screening (Disk Diffusion) Purification->Screening Quantitative Quantitative Analysis (MIC/MBC Determination) Screening->Quantitative Mechanism Mechanism of Action Studies (Membrane Permeability, Biofilm Inhibition) Quantitative->Mechanism Toxicity Cytotoxicity Assays Quantitative->Toxicity Lead Lead Compound Identification Mechanism->Lead Toxicity->Lead

Caption: Workflow for the development of antimicrobial this compound derivatives.

References

Spectroscopic Scrutiny: A Comparative Analysis of 2-Bromo-5-fluorophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and chemical research, the precise identification of molecular structure is paramount. For scientists and development professionals, distinguishing between closely related isomers is a critical step that ensures the safety, efficacy, and novelty of a compound. This guide provides a detailed spectroscopic comparison of 2-Bromo-5-fluorophenol and its positional isomers, offering a comprehensive dataset for unambiguous characterization.

This publication presents a head-to-head comparison of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound and its isomers. By presenting this data in a clear, tabular format, this guide aims to be an indispensable resource for researchers in the field.

A Spectroscopic Fingerprint: Unmasking Isomeric Identities

The subtle differences in the placement of bromine and fluorine atoms on the phenol ring lead to distinct spectroscopic signatures. These differences, though minor, are crucial for confirming the identity of a synthesized compound and for quality control in manufacturing processes.

"Understanding the unique spectral characteristics of each isomer is fundamental," explains a senior analytical chemist. "A slight shift in a proton's chemical environment or a change in the vibrational frequency of a bond can signify a completely different molecule with potentially different biological activity and toxicity."

This guide provides the key data points to differentiate these closely related compounds, empowering researchers to confidently identify their molecule of interest.

Data at a Glance: Spectroscopic Comparison Tables

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. All NMR data is reported in parts per million (ppm) and was recorded in deuterated chloroform (CDCl₃), unless otherwise specified.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm) of Aromatic Protonsδ (ppm) of -OH Proton
This compound 7.21 (dd, J=8.8, 3.2 Hz, 1H), 6.97 (ddd, J=8.8, 7.6, 3.2 Hz, 1H), 6.96 (dd, J=8.8, 5.2 Hz, 1H)5.35 (s)
2-Bromo-3-fluorophenol Data not readily availableData not readily available
2-Bromo-4-fluorophenol 7.22 (dd, J=7.2, 2.0 Hz, 1H), 7.13 (ddd, J=8.8, 7.2, 2.0 Hz, 1H), 6.87 (t, J=8.8 Hz, 1H)5.71 (s)[1]
2-Bromo-6-fluorophenol Data not readily availableData not readily available
3-Bromo-2-fluorophenol Data not readily availableData not readily available
3-Bromo-4-fluorophenol Data not readily availableData not readily available
3-Bromo-5-fluorophenol Data not readily availableData not readily available
4-Bromo-2-fluorophenol 7.21 (t, J=8.0 Hz, 1H), 7.12 (dd, J=10.4, 2.4 Hz, 1H), 6.87 (dd, J=8.8, 4.4 Hz, 1H)5.71 (s)[1]
4-Bromo-3-fluorophenol Data not readily availableData not readily available

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not readily available
2-Bromo-3-fluorophenol Data not readily available
2-Bromo-4-fluorophenol Specific shifts require direct consultation of spectral database.
2-Bromo-6-fluorophenol Data not readily available
3-Bromo-2-fluorophenol Data not readily available
3-Bromo-4-fluorophenol Data not readily available
3-Bromo-5-fluorophenol Data not readily available
4-Bromo-2-fluorophenol 153.1 (d, J=243.5 Hz), 142.9 (d, J=12.1 Hz), 125.5 (d, J=3.8 Hz), 121.2 (d, J=6.1 Hz), 116.8 (d, J=23.6 Hz), 111.9 (d, J=3.0 Hz)
4-Bromo-3-fluorophenol Data not readily available

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Bands in cm⁻¹)

CompoundO-H StretchC-O StretchC-Br StretchC-F StretchAromatic C=C Stretch
This compound ~3400 (broad)~1250~600-500~1100-1000~1600-1450
2-Bromo-4-fluorophenol Conforms to structureConforms to structureConforms to structureConforms to structureConforms to structure
3-Bromo-4-fluorophenol Available on SpectraBaseAvailable on SpectraBaseAvailable on SpectraBaseAvailable on SpectraBaseAvailable on SpectraBase
4-Bromo-2-fluorophenol Conforms to structure[2]Conforms to structure[2]Conforms to structure[2]Conforms to structure[2]Conforms to structure[2]
Other Isomers Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺[M-Br]⁺[M-CO]⁺Other Key Fragments
This compound 190/192111162/16482
2-Bromo-4-fluorophenol 190/192[3]111[3]162/16482[3]
3-Bromophenol (for comparison) 172/174[4]93144/14664
4-Bromophenol (for comparison) 172/174[5]93144/14664
Other Isomers Data not readily availableData not readily availableData not readily availableData not readily available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of bromofluorophenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the phenol sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz, with proton decoupling.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): For solid samples, a small amount of the powdered substance is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is placed on the crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as dichloromethane or methanol.

  • Gas Chromatography: A gas chromatograph equipped with a capillary column suitable for the separation of halogenated phenols (e.g., a non-polar or medium-polarity column) is used. The oven temperature is programmed to ensure separation of the isomers. Helium is typically used as the carrier gas.[6]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 50-300 amu.[3]

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and structural confirmation of a bromofluorophenol isomer.

Spectroscopic_Workflow Workflow for Spectroscopic Identification of Bromofluorophenol Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesized_Compound Synthesized or Acquired Bromofluorophenol Sample NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Synthesized_Compound->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (GC-MS) Synthesized_Compound->Mass_Spectrometry NMR_Data Analyze Chemical Shifts, Coupling Constants, and Integration NMR_Spectroscopy->NMR_Data IR_Data Identify Functional Groups (O-H, C-O, C-Br, C-F, Aromatic C=C) IR_Spectroscopy->IR_Data MS_Data Determine Molecular Ion Peak and Fragmentation Pattern Mass_Spectrometry->MS_Data Structure_Confirmation Compare Experimental Data with Reference Spectra and Predicted Values NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation Isomer_Identification Definitive Isomer Identification Structure_Confirmation->Isomer_Identification

Caption: A logical workflow for the spectroscopic identification of bromofluorophenol isomers.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-fluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-5-fluorophenol, a halogenated organic compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

This compound is a combustible liquid that can cause skin and eye irritation, as well as respiratory irritation.[1][2] It is also classified as highly hazardous to water (Water Hazard Class 3).[1] Therefore, it must be handled with care and disposed of as hazardous waste. Improper disposal can pose significant environmental and health risks.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

In the event of a spill, contain the leak with an inert absorbent material such as sand or vermiculite. The contaminated absorbent material should then be collected in a sealed, properly labeled container for disposal as hazardous waste.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste must be collected separately from other waste streams.

Key Segregation Principles:

  • Halogenated Waste: this compound is a halogenated organic compound and should be disposed of in a designated halogenated waste container.

  • Do Not Mix: Do not mix with non-halogenated organic solvents, acidic or basic waste streams, heavy metals, pesticides, or cyanides.[3]

  • Designated Container: Collect waste this compound in a designated, clearly labeled, and sealed container. The container should be stored in a cool, dry, and well-ventilated satellite accumulation area, away from ignition sources.[3]

Parameter Guideline
Waste Category Halogenated Organic Waste
Container Type Appropriately labeled, sealed, and compatible container (e.g., glass or polyethylene)
Storage Location Designated Satellite Accumulation Area
Incompatible Wastes Non-halogenated solvents, acids, bases, oxidizers
Step-by-Step Disposal Protocol
  • Waste Identification: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate that it is a halogenated compound.

  • Container Management: Use a designated container for collecting the halogenated waste. Ensure the container is kept closed except when adding waste.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[4]

  • Disposal Request: Once the container is nearly full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Final Disposal Method: The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a licensed chemical destruction facility.[3] This process ensures the complete destruction of the hazardous components.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagrams illustrate the key decision points and the overall workflow.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Handle in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate halogenated_container Collect in Designated 'Halogenated Organic Waste' Container segregate->halogenated_container label_container Label Container: - 'Hazardous Waste' - 'this compound' halogenated_container->label_container store Store in Satellite Accumulation Area label_container->store request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup incineration High-Temperature Incineration request_pickup->incineration title Waste Segregation Decision Pathway waste This compound Waste is_halogenated Is it a halogenated organic compound? waste->is_halogenated halogenated_bin YES: Place in 'Halogenated Waste' Container is_halogenated->halogenated_bin  Yes non_halogenated_bin NO: Place in 'Non-Halogenated Waste' Container is_halogenated->non_halogenated_bin  No

References

Personal protective equipment for handling 2-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-5-fluorophenol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆H₄BrFO[1][2]
Molecular Weight191.00 g/mol [1][2]
AppearanceColorless to yellow to orange clear liquid[3]
Density1.717 g/mL at 25 °C[1]
Flash Point87 °C (188.6 °F) - closed cup[1]
Refractive Indexn20/D 1.553[1]
CAS Number147460-41-1[1][2][4]

Hazard Information

Hazard ClassificationDescription
Signal WordWarning[1]
Hazard StatementsH315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5] H335: May cause respiratory irritation.[1][5] H227: Combustible liquid.[3] H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[3]
Precautionary StatementsP261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1]
Target OrgansRespiratory system[1]
Storage Class Code10 - Combustible liquids[1]
WGKWGK 3[1]

Operational Plan: Handling this compound

1. Pre-Operational Checks:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is operational.

  • PPE Inspection: Inspect all personal protective equipment (PPE) for integrity. This includes chemical-resistant gloves (e.g., butyl rubber or neoprene), safety goggles with side-shields or a face shield, and a lab coat.[6][7]

  • Spill Kit: Verify that a spill kit containing an inert absorbent material (e.g., sand or vermiculite) is readily accessible.[6]

  • Emergency Equipment: Locate and ensure accessibility to the nearest safety shower and eyewash station.

2. Handling Procedure:

  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.[6] For tasks with a higher risk of splashing, consider a chemically impervious apron.[7]

  • Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashes.

  • Heating: Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Contamination: Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke when using this product.[3]

3. Post-Operational Cleanup:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after handling.[8]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][8]

Disposal Plan for this compound

1. Waste Segregation and Collection:

  • Waste Stream: this compound is classified as a halogenated organic waste.[6]

  • Container: Collect waste in a designated, properly labeled, and sealed container.[6]

  • Segregation:

    • Do not mix with non-halogenated organic solvents.[6]

    • Do not mix with acidic or basic waste streams.[6]

    • Do not mix with heavy metals, pesticides, or cyanides.[6]

2. Spill Management:

  • Containment: In the event of a spill, contain the leak with an inert absorbent material such as sand or vermiculite.[6]

  • Collection: Collect the contaminated absorbent material in a sealed, properly labeled container for disposal as hazardous waste.[6]

  • Ventilation: Ensure the area is well-ventilated during cleanup.

3. Final Disposal:

  • Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed chemical destruction facility.[6]

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Do not let the product enter drains.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment InspectPPE Inspect Personal Protective Equipment RiskAssessment->InspectPPE CheckFumeHood Verify Fume Hood Functionality InspectPPE->CheckFumeHood LocateSafetyEquip Locate Spill Kit & Safety Shower/Eyewash CheckFumeHood->LocateSafetyEquip DonPPE Don Appropriate PPE LocateSafetyEquip->DonPPE WorkInFumeHood Work Inside Fume Hood DonPPE->WorkInFumeHood HandleChemical Handle Chemical Carefully WorkInFumeHood->HandleChemical DecontaminateArea Decontaminate Work Area HandleChemical->DecontaminateArea SegregateWaste Segregate Halogenated Waste HandleChemical->SegregateWaste DoffPPE Properly Remove PPE DecontaminateArea->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands StoreChemical Store Chemical Securely WashHands->StoreChemical LabelContainer Label Waste Container SegregateWaste->LabelContainer DisposeProfessionally Arrange Professional Disposal LabelContainer->DisposeProfessionally

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.